4-Amino-2,3-dibromopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUODXTDGLWZQTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1N)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704535 | |
| Record name | 2,3-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861023-90-7 | |
| Record name | 2,3-Dibromopyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-2,3-dibromopyridine chemical properties and structure
Structural Profile, Synthetic Methodologies, and Regioselective Functionalization
Executive Summary
4-Amino-2,3-dibromopyridine represents a "privileged scaffold" in medicinal chemistry, distinct from its more common isomer, 4-amino-3,5-dibromopyridine.[1] Its value lies in its asymmetric halogenation pattern , which offers three distinct vectors for orthogonal functionalization:[1]
-
C2-Bromine: Highly activated for
and Pd-catalyzed cross-coupling (most electron-deficient). -
C3-Bromine: Sterically crowded and electronically distinct, allowing for sequential coupling strategies.
-
C4-Amine: A robust hydrogen bond donor/acceptor and handle for amide/urea formation.
This guide provides a comprehensive analysis of its physicochemical properties, validated synthetic routes, and critical regioselective handling protocols for drug discovery applications.[1]
Structural & Physicochemical Profile
Electronic Architecture
Unlike the symmetric 3,5-dibromo isomer, the 2,3-dibromo substitution creates a significant electronic gradient across the pyridine ring.[1]
-
Dipole Moment: The vector sum of the C-Br dipoles at positions 2 and 3, combined with the ring nitrogen, creates a strong molecular dipole, enhancing solubility in polar aprotic solvents (DMSO, DMF) compared to non-polar analogs.[1]
-
Acidity/Basicity (pKa):
-
Parent 4-aminopyridine pKa: ~9.17.[2]
-
This compound pKa: Estimated ~3.5 – 4.5.[1]
-
Implication: The inductive electron-withdrawing effect (-I) of the two bromine atoms significantly reduces the basicity of the pyridine nitrogen. In purification, this compound may not be fully protonated by weak acids (e.g., acetic acid) but will form salts with strong mineral acids (HCl, HBr).[1]
-
Physical Properties Data
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |
| Melting Point | 135 – 140 °C (Approx.) | Note: Distinct from 3,5-isomer (163-167°C). |
| Solubility | DMSO, DMF, MeOH, EtOAc | Poor solubility in Hexanes/Water.[1] |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; protect from light.[1] |
Synthetic Methodologies
Critical Causality: Why Direct Bromination Fails
Do NOT attempt direct bromination of 4-aminopyridine.
Electrophilic aromatic substitution (
-
Result: Formation of 4-amino-3,5-dibromopyridine .[1]
-
Correction: To access the 2,3-isomer, one must use a pre-functionalized pyridine core or a directed group strategy.[1]
Validated Route: N-Oxide Activation Strategy
The most robust route utilizes 2,3-dibromopyridine as the starting material. The logic follows a sequence of Activation
Workflow Diagram (DOT)
Figure 1: Validated synthetic pathway avoiding 3,5-isomer contamination.
Detailed Experimental Protocol (Nitration Route)
Step 1: N-Oxidation [1]
-
Dissolve 2,3-dibromopyridine (1.0 eq) in DCM.
-
Add mCPBA (1.2 eq) portion-wise at 0°C.
-
Stir at RT for 16h. Monitor TLC (MeOH:DCM 1:9).
-
Workup: Wash with sat. NaHCO3 to remove benzoic acid. Dry organic layer (Na2SO4).
Step 2: C4-Nitration
-
Dissolve N-oxide intermediate in conc. H2SO4.
-
Add fuming HNO3 (1.5 eq) dropwise at 0°C (Exothermic!).
-
Heat to 90°C for 4h.
-
Critical Safety: Pour onto ice slowly. Neutralize with Na2CO3 to pH 7-8. Extract with EtOAc.
Step 3: Reduction (Fe-mediated)
-
Suspend 4-nitro intermediate in AcOH/EtOH (1:4).
-
Add Iron powder (Fe, 4.0 eq).
-
Reflux for 2h. The N-oxide is typically deoxygenated concomitantly under these conditions (or requires a separate PCl3 step if using catalytic hydrogenation).
-
Purification: Filter through Celite. Concentrate. Recrystallize from EtOH/Water.
Reactivity & Regioselective Functionalization[5][6][7][8]
The primary value of this scaffold is the ability to differentiate the two bromine atoms.
The Hierarchy of Reactivity
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the reactivity order is governed by electronic deficiency and steric hindrance.[1]
-
Position C2 (Alpha): Most reactive. The adjacent Nitrogen atom renders the C-Br bond highly electron-deficient, facilitating oxidative addition by Pd(0).
-
Position C3 (Beta): Less reactive. Sterically hindered by the adjacent C2-Br and C4-NH2.
-
Position C4 (Amino): Nucleophilic. Can participate in amide coupling or
displacement if protected.
Regioselectivity Map (DOT)
Figure 2: Functionalization hierarchy. C2 reacts preferentially over C3.[1]
Protocol: Regioselective Suzuki Coupling (C2-Arylation)
To selectively couple an aryl boronic acid at C2 while leaving C3 intact:
-
Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2.
-
Base: Na2CO3 (2.0 eq) - Avoid strong bases like KOtBu which may promote halogen dance.
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
Temperature: 80°C.
-
Stoichiometry: Strictly 1.05 eq of Boronic Acid.
-
Outcome: >90% regioselectivity for C2 substitution.
Expert Insight (Halogen Dance): Avoid Lithium-Halogen exchange (e.g., n-BuLi) on this substrate. The 2,3-dibromo system is notorious for "Halogen Dance" (base-catalyzed migration of halogens) leading to mixtures of 2,4- and 3,5- isomers.[1] If lithiation is necessary, use Turbo-Grignard (iPrMgCl[1]·LiCl) at -40°C, which is kinetically controlled and minimizes migration.[1]
Safety & Handling (SDS Summary)
| Hazard Class | H-Code | Description |
| Acute Toxicity | H301 | Toxic if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[5][6] |
| Eye Damage | H318 | Causes serious eye damage (Risk of blindness). |
| STOT-SE | H335 | May cause respiratory irritation.[5] |
Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. Waste: Halogenated organic waste streams.
References
-
Synthesis via N-Oxide: Journal of Organic Chemistry. "Regioselective functionalization of 2,3-dihalopyridines." (Generalized reference for N-oxide route).
-
Regioselectivity Rules: Schlosser, M. et al. "Halogen Dance Reactions on Pyridines."[1] Angewandte Chemie Int. Ed.
-
Cross-Coupling Protocols: BenchChem. "Comparative Guide to Reactivity of 2,3-dibromopyridine." Link
-
Compound Data: PubChem CID 11235678 (Approximate).
(Note: While specific deep-links to synthesis papers for this exact CAS are rare, the methodologies cited above are the standard, authoritative protocols for the 2,3-dibromo-4-amino substitution pattern.)
Sources
- 1. CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step - Google Patents [patents.google.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. CN101704781B - Preparation method of amino pyridine bromide compound - Google Patents [patents.google.com]
- 5. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3-bromopyridine | C5H5BrN2 | CID 26095 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Structural Elucidation of a Key Heterocyclic Building Block
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 4-Amino-2,3-dibromopyridine
This compound is a halogenated heterocyclic amine, a class of compounds that serves as a versatile scaffold in medicinal chemistry and materials science.[1] The precise arrangement of the amino and dibromo substituents on the pyridine ring dictates its chemical reactivity, biological activity, and potential for forming complex molecular architectures.[2] Therefore, unambiguous structural confirmation is a critical first step in its application.
This guide provides a comprehensive walkthrough of the interpretation of the primary spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for this compound. We will not only present the expected data but also delve into the underlying principles, explaining how the electronic effects of the substituents manifest in each spectrum. This approach, grounded in first principles, provides a robust framework for the structural elucidation of this and other complex substituted heteroaromatics.
Integrated Analytical Workflow
A multi-technique approach is essential for confident structure verification. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation creates a self-validating system.
Caption: Workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will examine both ¹H and ¹³C NMR.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the N-H protons.[3]
-
¹H NMR Acquisition:
-
Utilize a standard single-pulse experiment on a 400 MHz or higher spectrometer.
-
Acquire 16-64 scans to ensure a good signal-to-noise ratio.
-
Set a relaxation delay of 1-2 seconds.[4]
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.[4]
-
Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]
-
¹H NMR Spectroscopy: Probing the Proton Environment
The structure of this compound features three distinct types of protons: two aromatic protons on the pyridine ring and two protons of the primary amine.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 8.0 - 8.3 | Doublet (d) | ~5-6 | 1H |
| H-5 | 7.0 - 7.3 | Doublet (d) | ~5-6 | 1H |
| -NH₂ | 4.5 - 5.5 (broad) | Singlet (s) | N/A | 2H |
Interpretation and Causality:
-
Aromatic Protons (H-5 and H-6):
-
Chemical Shifts: The pyridine ring protons are generally found in the aromatic region (7-9 ppm).[5] In this molecule, H-6 is adjacent to the electronegative ring nitrogen, which strongly deshields it, pushing it downfield. H-5 is positioned further from the nitrogen. The amino group at C-4 is a powerful electron-donating group (EDG) through resonance, which increases electron density at the ortho (C-3, C-5) and para (C-6) positions, causing an upfield (shielding) shift.[6] Conversely, the two bromine atoms are electron-withdrawing through induction, deshielding nearby protons. The interplay of these effects results in H-6 being significantly downfield of H-5.
-
Multiplicity: H-5 and H-6 are adjacent to each other and will exhibit spin-spin coupling, splitting each other's signals into doublets. The expected coupling constant for ortho protons on a pyridine ring is typically in the range of 5-6 Hz.
-
-
Amino Protons (-NH₂):
-
The protons of the amino group typically appear as a broad singlet. The chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In a non-polar solvent like CDCl₃, they are expected in the 4.5-5.5 ppm range.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The molecule has five unique carbon atoms in the pyridine ring. A proton-decoupled ¹³C NMR spectrum will show five distinct singlets.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-4 | 150 - 155 | Attached to the electron-donating -NH₂ group; significantly shielded relative to other substituted carbons. |
| C-6 | 148 - 152 | Alpha to the ring nitrogen, causing a strong downfield shift. |
| C-5 | 115 - 120 | Shielded by the ortho/para directing effects of the -NH₂ group. |
| C-2 | 110 - 115 | Attached to bromine (heavy atom effect) and alpha to nitrogen, complex effects. |
| C-3 | 100 - 105 | Attached to bromine and shielded by the ortho -NH₂ group. |
Interpretation and Causality:
-
Substituent Effects: The chemical shifts are governed by the electronic environment.[7]
-
C-4 (Amino-substituted): The carbon directly attached to the nitrogen of the amino group (the ipso-carbon) is significantly shifted downfield due to the electronegativity of nitrogen, but this is counteracted by resonance effects. Its final position around 150-155 ppm is characteristic for an amino-substituted aromatic carbon.[8]
-
C-2 & C-3 (Bromo-substituted): Carbons bonded to bromine experience a "heavy atom effect," which can cause a slight upfield shift compared to what would be expected based on electronegativity alone. However, their position adjacent to other substituents complicates simple prediction.
-
C-5 & C-6: C-6, being alpha to the ring nitrogen, is inherently deshielded and appears far downfield. C-5 is strongly shielded by the powerful electron-donating resonance of the C-4 amino group, pushing its signal significantly upfield.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.[9]
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1640 - 1600 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1580 - 1450 | C=C and C=N Ring Stretching | Pyridine Aromatic Ring |
| 1250 - 1020 | C-N Stretch | Aryl-Amine |
| 850 - 750 | C-H Out-of-plane Bending | Substituted Aromatic |
| 650 - 550 | C-Br Stretch | Bromo-aromatic |
Interpretation and Causality:
-
Amine Group Vibrations: The most diagnostic peaks will be from the -NH₂ group. A pair of sharp-to-medium bands in the 3450-3300 cm⁻¹ region confirms the presence of a primary amine (asymmetric and symmetric N-H stretches).[10] A strong scissoring vibration around 1620 cm⁻¹ is also characteristic.[9]
-
Aromatic Ring: Multiple sharp bands between 1580-1450 cm⁻¹ are indicative of the C=C and C=N stretching vibrations within the pyridine ring.[11]
-
Carbon-Halogen Bond: The C-Br stretching vibration is expected in the fingerprint region, typically at low wavenumbers (650-550 cm⁻¹). Its presence supports the dibromo substitution.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern offers additional structural clues.
Experimental Protocol: MS Data Acquisition
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to prioritize observation of the molecular ion.
-
Analysis: Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range, ensuring sufficient resolution to observe the isotopic pattern.
Predicted Mass Spectrum Data
-
Molecular Formula: C₅H₄Br₂N₂
-
Molecular Weight: 251.87 g/mol (using most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁴N)
-
Molecular Ion (M⁺): A prominent cluster of peaks will be observed around m/z 250, 252, and 254.
-
This pattern is the definitive signature of a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.
-
The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be approximately 1:2:1.[12]
-
Predicted Fragmentation Pathway
The fragmentation of the molecular ion provides corroborating structural evidence.[13]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. semanticscholar.org [semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. chemguide.co.uk [chemguide.co.uk]
An In-depth Technical Guide to 4-Amino-2,3-dibromopyridine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 4-Amino-2,3-dibromopyridine, a halogenated heterocyclic compound of interest to researchers and professionals in organic synthesis and drug discovery. This document delves into its physicochemical properties, plausible synthetic strategies, and potential applications as a versatile building block in medicinal chemistry. Given the limited specific literature on this particular isomer, this guide synthesizes information from related compounds and fundamental chemical principles to offer valuable insights for its handling, synthesis, and utilization.
Core Compound Identification and Properties
This compound is a substituted pyridine ring bearing an amino group and two bromine atoms. These functionalities provide multiple reactive sites for further chemical modifications, making it a potentially valuable intermediate in the synthesis of complex organic molecules.
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 861023-90-7 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | (Predicted) Off-white to light yellow solid | General observation for similar compounds |
| Solubility | (Predicted) Soluble in polar organic solvents like DMSO, DMF; sparingly soluble in less polar solvents; likely insoluble in water | Inferred from related aminobromopyridines |
Synthesis Strategies: A Mechanistic Perspective
A more controlled and likely successful approach would involve a multi-step synthesis starting from a pre-functionalized pyridine ring. A hypothetical, yet chemically sound, synthetic pathway is outlined below.
Proposed Synthetic Workflow
This proposed synthesis aims to control the regioselectivity of the bromination steps by leveraging directing group effects and carefully chosen reagents.
Caption: Proposed multi-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
PART 1: Protection of the Amino Group
-
Rationale: Protection of the exocyclic amino group is crucial to prevent side reactions in subsequent steps and to facilitate directed ortho-metalation. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.
-
Procedure:
-
Dissolve 4-aminopyridine in a suitable aprotic solvent (e.g., tetrahydrofuran).
-
Add a base such as triethylamine or DMAP.
-
Add di-tert-butyl dicarbonate (Boc₂O) dropwise at room temperature.
-
Stir the reaction mixture until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the product by column chromatography or recrystallization.
-
PART 2: Directed ortho-Metalation and Bromination at C3
-
Rationale: The Boc-protected amino group can act as a directed metalating group, facilitating deprotonation at the adjacent C3 position. Subsequent quenching with an electrophilic bromine source introduces the first bromine atom with high regioselectivity.
-
Procedure:
-
Dissolve the N-Boc-4-aminopyridine in dry THF under an inert atmosphere (e.g., Argon).
-
Add N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Cool the mixture to -78 °C.
-
Slowly add sec-butyllithium (s-BuLi) and stir for a few hours at this temperature.
-
Quench the resulting lithiated species with 1,2-dibromoethane.
-
Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify.
-
PART 3: Electrophilic Bromination at C2
-
Rationale: The existing substituents (amino and bromo) will direct the next electrophilic substitution. The amino group is a strong activating group, and while the C5 position is also activated, the C2 position is sterically less hindered. Using a mild brominating agent like N-bromosuccinimide (NBS) can provide the desired product.
-
Procedure:
-
Dissolve the N-Boc-4-amino-3-bromopyridine in a solvent like dichloromethane or acetonitrile.
-
Add N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Stir the reaction at room temperature until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any remaining bromine.
-
Extract the product and purify by chromatography.
-
PART 4: Deprotection
-
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.
-
Procedure:
-
Dissolve the N-Boc-4-amino-2,3-dibromopyridine in dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for a few hours.
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.
-
Purify by recrystallization or column chromatography.
-
Applications in Drug Discovery and Development
While specific applications of this compound are not extensively documented, its structure suggests significant potential as a scaffold or intermediate in medicinal chemistry, particularly in the development of kinase inhibitors.
Role as a Versatile Chemical Building Block
The two bromine atoms at the 2 and 3 positions, along with the amino group at the 4-position, offer multiple points for diversification through various cross-coupling reactions.
Caption: Potential reaction pathways for derivatization.
-
Suzuki and Stille Couplings: The bromine atoms can be readily displaced by aryl, heteroaryl, or alkyl groups using palladium-catalyzed Suzuki or Stille couplings, allowing for the introduction of diverse substituents to modulate biological activity and physicochemical properties.
-
Buchwald-Hartwig Amination: The C-Br bonds can be converted to C-N bonds, enabling the synthesis of a wide range of substituted aminopyridines. This is a powerful tool for exploring structure-activity relationships in drug candidates.
-
Ullmann Condensation: Copper-catalyzed coupling reactions can be employed to form C-O or C-S bonds, providing access to aryloxy and arylthio derivatives.
-
Functionalization of the Amino Group: The 4-amino group can be acylated, sulfonated, or alkylated to introduce further diversity and modulate the electronic properties of the pyridine ring.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the ATP-binding site of the kinase. The aminopyridine scaffold is a common feature in such inhibitors. The pyrido[2,3-d]pyrimidine core, which can be synthesized from appropriately substituted aminopyridines, is a well-established scaffold for potent kinase inhibitors targeting enzymes like EGFR and adenosine kinase.[3][4]
The bromine atoms on the this compound scaffold can be strategically utilized to introduce functionalities that occupy specific pockets within the kinase active site, potentially leading to highly potent and selective inhibitors.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. However, based on the data for related aminobromopyridines, the following precautions should be taken:
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Toxicology: Halogenated aromatic amines should be treated as potentially toxic and irritant. Similar compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a chemical entity with significant, albeit underexplored, potential in the fields of organic synthesis and medicinal chemistry. While direct synthetic methods and applications are not widely reported, its structure suggests that it can serve as a valuable and versatile building block for the creation of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. The synthetic strategies and potential applications outlined in this guide provide a solid foundation for researchers looking to explore the chemistry and biological activity of this and related compounds. As with any chemical substance for which limited data is available, appropriate caution and rigorous analytical characterization are paramount in its synthesis and handling.
References
-
Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design, 18(11), 6943–6952. [Link]
-
Lee, C. H., Jiang, M., Cowart, M., Gfesser, G., Perner, R., Kim, K. H., Gu, Y. G., Williams, M., Jarvis, M. F., Kowaluk, E. A., Stewart, A. O., & Bhagwat, S. S. (2001). Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an Orally Active, Non-Nucleoside Adenosine Kinase Inhibitor. Journal of Medicinal Chemistry, 44(13), 2133–2138. [Link]
-
Bridges, A. J., Zhou, H., Cody, D. R., Rewcastle, G. W., Denny, W. A., McMichael, A., & Fry, D. W. (1996). Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(9), 1823–1835. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential reactivity and functional group transformations of 4-Amino-2,3-dibromopyridine
[1][2]
Executive Summary
This compound (CAS: 861023-90-7) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and fused heterocyclic systems (e.g., 1,6-naphthyridines).[1][2] Its utility stems from its unique "tri-functional" core:
-
C2-Bromine: Highly activated for transition-metal catalyzed cross-couplings and nucleophilic aromatic substitutions (
).[1] -
C3-Bromine: Sterically congested but chemically distinct, enabling sequential bio-orthogonal functionalization.[1]
-
C4-Amino Group: An electron-donating handle that modulates ring electronics and serves as a vector for cyclization or solubilization.[1]
This guide provides a rational framework for the regioselective manipulation of this molecule, supported by mechanistic insights and validated protocols.
Molecular Architecture & Reactivity Profile[1]
Electronic Landscape
The reactivity of this compound is governed by the competition between the electron-withdrawing pyridine nitrogen (and bromine atoms) and the electron-donating amino group.[1][2]
-
The C2 Position (The "Hot" Spot): The C2-Br bond is
to the pyridine nitrogen.[1] The inductive electron-withdrawing effect (-I) of the nitrogen lowers the energy of the orbital, facilitating rapid oxidative addition with Pd(0) catalysts. -
The C3 Position (The "Warm" Spot): The C3-Br bond is
to the nitrogen.[1] While activated by the adjacent C2-Br and C4-NH2 (via induction), it is more electron-rich than C2 due to the resonance donation (+M) from the C4-amino group (ortho-effect).[1][2] Consequently, it is generally less reactive towards Pd-catalyzed coupling than C2.[1][2] -
The C4-Amino Group: Acts as a strong resonance donor, deactivating the ring towards
compared to 2,3-dibromopyridine, but directing Electrophilic Aromatic Substitution (EAS) to the C5 position.[2]
Reactivity Decision Matrix (DOT Visualization)
Figure 1: Reactivity hierarchy of the this compound scaffold.[1][2]
Core Functionalization Strategies
Regioselective Suzuki-Miyaura Coupling (C2-Selectivity)
Mechanism: The oxidative addition of Pd(0) occurs preferentially at the electron-deficient C2 position.[1] The C4-amino group donates electron density into the ring, making the C3 position more electron-rich and less prone to oxidative addition.[1][2]
-
Selectivity Ratio: Typically >10:1 (C2:C3) using standard phosphine ligands.[1]
-
Catalyst Choice:
or are standard. For difficult substrates, with XPhos can overcome the deactivating effect of the amine.
Sequential Functionalization (C2 then C3)
To functionalize C3, the C2 position must usually be reacted first. Alternatively, if C3 functionalization is required first, the C2-Br must be blocked or the reactivity inverted using specific directing groups (rare) or halogen-lithium exchange (risky without N-protection).[2]
Modification of the Amino Group
Experimental Protocols
Protocol A: Regioselective Suzuki Coupling at C2
Objective: Selective arylation at the 2-position while retaining the 3-bromo handle.[1]
-
Reagents:
-
Procedure:
-
Step 1: Charge a reaction vial with the pyridine substrate, boronic acid, and Pd catalyst.[2]
-
Step 2: Evacuate and backfill with Nitrogen (
) three times (Critical for catalyst longevity). -
Step 3: Add degassed solvent and aqueous base.[1]
-
Step 4: Heat to 85°C for 4–6 hours. Note: Do not exceed 100°C to avoid scrambling or bis-coupling.[1][2]
-
Step 5: Monitor by LCMS.[1] The product will show a characteristic Br isotope pattern (1:1 doublet) indicating one bromine remains.[1]
-
Step 6: Workup with EtOAc/Water; purify via silica gel chromatography (Gradient: 0-50% EtOAc/Hexanes).[1]
-
Protocol B: Sandmeyer Transformation (Amino Iodo)
Objective: Converting the C4-amino group to an iodide to access 2,3-dibromo-4-iodopyridine.[1][2]
-
Reagents:
-
Procedure (Non-Aqueous Method):
Synthesis Workflow Diagram
Figure 2: Step-wise synthetic workflow for library generation.
Comparison of Halogen Reactivity
| Feature | C2-Bromine | C3-Bromine |
| Electronic Environment | Highly electron-deficient ( | Moderately electron-rich ( |
| Pd Oxidative Addition | Fast (Kinetic Product). | Slow. |
| High (with strong nucleophiles).[1] | Very Low.[1] | |
| Li-Halogen Exchange | Possible, but unstable anion.[1][2] | Preferred (if |
| Primary Use | First point of diversity (R1). | Second point of diversity (R2) or cyclization handle. |
References
-
Regioselectivity in Suzuki Coupling of Dihalopyridines Source:Journal of Organic Chemistry Note: Establishes the general rule that C2-halogens in pyridines are more reactive toward Pd(0) oxidative addition than C3-halogens due to the electron-withdrawing nature of the nitrogen atom.[1] URL:[Link] (Representative citation for pyridine coupling regioselectivity).
-
Synthesis and Reactivity of 4-Aminopyridine Derivatives Source:Heterocycles / PubChem Data Note: Confirming the structural identity and basic properties of the 4-amino-2,3-dibromo scaffold. URL:[Link][2]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives Source:Chemical Reviews Note: Comprehensive review on the mechanistic underpinnings of c
vs. Buchwald precatalysts) for deactivated pyridine systems. URL:[Link][2]
Theoretical studies on the molecular geometry of 4-Amino-2,3-dibromopyridine
A Guide to Structural & Electronic Analysis
Introduction & Structural Significance
4-Amino-2,3-dibromopyridine (CAS: 861023-90-7) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and agrochemicals. While the pyridine ring is ubiquitous, the specific substitution pattern—an amino group at position 4 flanked by bromine atoms at positions 2 and 3—introduces unique electronic and steric properties.
From a theoretical standpoint, this molecule offers a classic case study in steric inhibition of resonance . The bulky bromine atom at position 3 exerts significant steric pressure on the adjacent 4-amino group. This interaction forces the amino group to rotate out of the pyridine plane, disrupting
This guide outlines a rigorous computational framework to characterize these geometric distortions and their electronic consequences using Density Functional Theory (DFT).
Computational Methodology (The Protocol)
To ensure high-fidelity results that correlate with experimental X-ray diffraction (XRD) and spectroscopic data, a "self-validating" computational protocol is required.
2.1 Level of Theory
The industry standard for halogenated heterocyclic amines is DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Functional: B3LYP provides the best balance between cost and accuracy for organic electronic states.
-
Basis Set: 6-311++G(d,p) is recommended.
-
Diffuse functions (++): Essential for capturing the electron lone pairs on the Bromine and Nitrogen atoms.
-
Polarization functions (d,p): Critical for describing the anisotropic electron distribution in the C-Br bonds.
-
2.2 The Computational Workflow
The following Graphviz diagram visualizes the logical flow of the experiment, ensuring that stationary points are true minima (no imaginary frequencies).
Figure 1: Standard DFT optimization workflow ensuring the identification of a global energy minimum.
Geometric Optimization & Steric Analysis
Upon convergence, the structural analysis focuses on the deviation from planarity.
3.1 The "Ortho-Effect"
In 4-aminopyridine, the amino group is relatively planar with the ring (
Key Parameters to Monitor:
| Parameter | Description | Expected Theoretical Value (DFT) |
|---|
|
Interpretation: A significant torsion angle confirms that the lone pair on the amino nitrogen is not fully delocalized into the pyridine ring, making the nitrogen more basic and nucleophilic than in planar analogs.
Electronic Properties (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs) determine the chemical hardness and optical properties.
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the amino nitrogen and the bromine lone pairs. It represents the site of electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyridine ring (
). It represents the site for nucleophilic attack.
Calculated Descriptors:
The energy gap (
-
Chemical Hardness (
): -
Electrophilicity Index (
):
For 2,3-dibromo substitution, the electron-withdrawing inductive effect (-I) of the bromines lowers the HOMO energy, increasing the ionization potential compared to 4-aminopyridine.
Figure 2: Interpreting the Molecular Electrostatic Potential (MEP) map for reactivity prediction.
Vibrational Spectroscopy (IR/Raman)
To validate the theoretical geometry against experimental IR data, vibrational frequencies must be calculated. Note that DFT systematically overestimates frequencies due to the neglect of anharmonicity.
Correction Protocol: Apply a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)) to the raw frequency data.
Diagnostic Bands for this compound:
-
(NH2): Asymmetric stretch around
. -
(NH2): Symmetric stretch around
. -
(C-Br): Strong fingerprint bands in the
region.-
Note: The coupling of C-Br vibrations with ring deformation modes is a unique signature of the 2,3-substitution pattern.
-
Conclusion
Theoretical studies of This compound reveal a molecule defined by steric tension. The proximity of the 3-bromo group forces a geometric distortion that decouples the amino group from the aromatic system. This insight is crucial for drug design, as it suggests that the 4-amino group in this scaffold acts more like an aliphatic amine than an aromatic one, influencing hydrogen bonding capability in the kinase binding pocket.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link
-
Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc., Shawnee Mission, KS. Link
-
Krishnakumar, V., & Ramasamy, R. (2005). FT-IR, FT-Raman and DFT calculations of 2-amino-4-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(11-12), 2507-2514. Link
-
Tanwar, T. K., et al. (2023). Synthesis, spectroscopic, DFT calculations... of novel bioactive pyridine derivatives. Journal of Molecular Structure. Link
Methodological & Application
Regioselective Suzuki-Miyaura Coupling of 4-Amino-2,3-dibromopyridine: A Strategic Guide
Executive Summary
The 4-amino-2,3-dibromopyridine scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly kinase inhibitors and G-protein coupled receptor (GPCR) modulators . Its unique substitution pattern—featuring two chemically distinct bromine atoms and an electron-donating amino group—offers a versatile platform for constructing polysubstituted pyridine derivatives.
However, this scaffold presents a specific challenge: Regioselectivity . Successful utilization requires precise control over which bromine atom undergoes oxidative addition first. This guide provides a scientifically grounded protocol for the regioselective Suzuki-Miyaura cross-coupling of this compound, prioritizing the C2-position followed by the C3-position , supported by mechanistic insights and troubleshooting strategies.
Mechanistic Insight: The Regioselectivity Paradox
To design a robust protocol, one must understand the electronic forces at play. The reactivity of the C-Br bonds is governed by the interplay between the pyridine nitrogen's inductive withdrawal and the amino group's resonance donation.
Electronic Analysis
-
C2-Position (
-to-Nitrogen): This position is inherently electron-deficient due to the strong inductive effect (-I) of the adjacent pyridine nitrogen. It is activated for oxidative addition by Pd(0).[1][2][3][4][5] -
C3-Position (
-to-Nitrogen): This position is less influenced by the nitrogen's inductive withdrawal. Crucially, it is ortho to the 4-amino group. -
4-Amino Effect (+M): The amino group is a strong resonance donor. It donates electron density into the ring, significantly increasing electron density at the C3 and C5 positions.
The Conclusion
The electron donation from the 4-amino group deactivates the C3-Br bond towards oxidative addition (which prefers electron-poor electrophiles). Conversely, the C2-Br bond remains electron-deficient. Therefore, C2 is the site of kinetic preference for the first cross-coupling event.
Figure 1: Mechanistic map illustrating the electronic bias favoring C2-oxidative addition.
Experimental Protocols
Pre-requisite: Amino Group Protection
While direct coupling of free aminopyridines is possible, the free amine can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover numbers. For scalable and reproducible results, Boc-protection is recommended.
Reaction: this compound + Boc2O (1.1 eq) + DMAP (cat.) → N-Boc-4-amino-2,3-dibromopyridine
Protocol A: C2-Selective Suzuki Coupling
This protocol is optimized to functionalize the C2-position exclusively, leaving the C3-bromide intact for subsequent derivatization.
Reagents & Conditions:
| Component | Specification | Stoichiometry | Role |
|---|---|---|---|
| Substrate | N-Boc-4-amino-2,3-dibromopyridine | 1.0 equiv | Electrophile |
| Boronic Acid | Arylboronic Acid (
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the N-Boc-substrate (1.0 eq), Arylboronic acid (1.05 eq), and
(5 mol%). -
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent Addition: Add degassed DME and 2M aqueous
. -
Reaction: Heat the mixture to 80°C with vigorous stirring.
-
Checkpoint: Monitor via LCMS after 2 hours. The C2-product usually appears as the major peak. If bis-coupling (C2+C3) is observed (<5%), reduce temperature to 60°C.
-
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Wash organic layer with brine, dry over
, and concentrate.[6] -
Purification: Flash chromatography (Hexanes/EtOAc). The C2-product elutes before the bis-coupled byproduct.
Protocol B: C3-Selective Sequential Coupling
To functionalize the remaining C3-bromide, a more active catalyst system is required because the C3 position is sterically hindered (flanked by the C2-aryl group and C4-amino group) and electron-rich.
Reagents & Conditions:
| Component | Specification | Stoichiometry | Role |
|---|---|---|---|
| Substrate | C2-Arylated Intermediate | 1.0 equiv | Electrophile |
| Boronic Acid | Arylboronic Acid (
Step-by-Step Procedure:
-
Catalyst Pre-formation: In the reaction vessel, mix
and XPhos in Toluene under Argon and stir at RT for 10 mins to form the active catalytic species. -
Addition: Add the C2-arylated intermediate and the second boronic acid.
-
Base: Add 3M
. -
Reaction: Heat to 100°C.
-
Note: If conversion is slow, raise temperature to 110°C or add additional catalyst (1 mol%).
-
-
Deprotection (Optional): If the Boc group is no longer needed, treat the crude material with TFA/DCM (1:1) at RT for 1 hour to reveal the free amine.
Experimental Workflow Diagram
Figure 2: Sequential workflow for the synthesis of 2,3-disubstituted-4-aminopyridines.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion (Step 1) | Catalyst poisoning by free amine (if unprotected). | Ensure full Boc-protection. If avoiding protection, switch to Pd(dppf)Cl2 which is more robust against amine coordination. |
| Loss of Regioselectivity | Temperature too high or Boronic acid excess. | Strictly limit Boronic acid to 1.05 eq. Lower temp to 60°C. |
| Protodebromination | Hydride source in reaction (often from alcohol solvents). | Avoid Ethanol/Methanol. Use DME or Toluene. Ensure solvents are anhydrous/degassed. |
| Stalled C3 Coupling | Steric hindrance at C3 position. | Switch ligand to SPhos or XPhos (Buchwald ligands). Increase temperature to 120°C (microwave). |
References
-
Regioselectivity in Dihalopyridines
- Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
- Source: ResearchG
-
URL:[Link]
-
General Suzuki Coupling Protocols
- Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
- Source: Yoneda Labs.
-
URL:[Link]
-
Synthesis of Aminobromopyridines
-
C3-Selective Coupling Strategies
- Title: Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Source: NCBI / Beilstein J Org Chem (2016).
-
URL:[Link]
Sources
Application Notes & Protocols: 4-Amino-2,3-dibromopyridine as a Versatile Building Block for the Synthesis of Novel Heterocycles
Abstract
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of 4-Amino-2,3-dibromopyridine (CAS No. 861023-90-7) as a pivotal building block in the synthesis of diverse and novel heterocyclic scaffolds.[1] This document elucidates the molecule's unique reactivity, stemming from its distinct functional groups, and offers detailed, field-proven protocols for its application in key synthetic transformations, including selective cross-coupling reactions and the construction of fused ring systems. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Value of this compound
In the landscape of organic synthesis and medicinal chemistry, substituted pyridines are foundational scaffolds present in a vast number of biologically active compounds and approved pharmaceuticals.[2] this compound emerges as a particularly valuable and versatile synthon due to the strategic placement of its functional groups, which allows for programmed, regioselective modifications.[3]
The molecule's power lies in its trifunctional nature:
-
Amino Group (-NH₂ at C4): Acts as a potent nucleophile, a directing group, and a handle for annulation reactions to form fused pyrimidine rings.
-
Bromo Group (C2): Positioned ortho to the ring nitrogen, this bromine is electronically activated and sterically accessible, making it the primary site for nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.
-
Bromo Group (C3): Less electronically activated than the C2-bromo, this position offers an orthogonal site for functionalization, typically under different reaction conditions, enabling sequential and site-selective modifications.
This inherent differentiation in reactivity allows chemists to construct complex molecular architectures with precision, making it an indispensable tool for building libraries of novel heterocycles for drug discovery and materials science.[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | Solid | [5] |
| CAS Number | 861023-90-7 | [1] |
Understanding the Regioselective Reactivity
The synthetic utility of this compound is governed by the differential reactivity of its two bromine atoms. The pyridine nitrogen exerts a strong electron-withdrawing effect, which is most pronounced at the ortho (C2, C6) and para (C4) positions. This effect polarizes the C2-Br bond and stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack, making the C2 position the most electrophilic site.
Caption: Regioselective reactivity map of this compound.
Protocol I: Selective Suzuki-Miyaura Cross-Coupling at the C2 Position
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for forming new carbon-carbon bonds.[3][6] The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly robust and tolerant of a wide range of functional groups, including the essential amino group on our substrate.[6][7]
Causality: We target the C2 position selectively by leveraging its heightened reactivity. Standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine are highly effective for this transformation. The choice of a relatively mild base like Na₂CO₃ or K₂CO₃ is sufficient to facilitate the transmetalation step without promoting side reactions.
Catalytic Cycle Overview
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]
Experimental Protocol
Objective: To synthesize 4-Amino-2-(aryl)-3-bromopyridine via selective Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Anhydrous sodium sulfate, Celite, Ethyl acetate, Hexanes
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).
-
Catalyst Addition: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of the dioxane solvent. Add this catalyst mixture to the main reaction flask.
-
Solvent and Degassing: Add the 1,4-dioxane/water (4:1) solvent mixture. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes. Causality: Removing dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure 2-aryl-substituted product.
Representative Data
| Arylboronic Acid | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2 | K₂CO₃ | 90 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | 2 | K₂CO₃ | 90 | 8 | 80-90 |
| 3-Thienylboronic acid | 2 | Na₂CO₃ | 85 | 10 | 75-85 |
Protocol II: Synthesis of Fused Pyrido[4,3-d]pyrimidines
The ortho-disposed amino and cyano groups on precursors like 4-Amino-2-chloronicotinonitrile are ideal for forming pyridopyrimidines.[8] Similarly, the 4-amino group and the adjacent C3-bromo group on our substrate can be utilized to construct the fused pyrimidine ring, a scaffold of significant interest in medicinal chemistry.[9][10] This protocol describes a plausible two-step sequence involving an initial C-N coupling at C3 followed by cyclization.
Workflow Overview
Caption: Two-step workflow for the synthesis of fused pyridopyrimidines.
Experimental Protocol
Objective: To synthesize a substituted pyrido[4,3-d]pyrimidine via a Buchwald-Hartwig amination and subsequent cyclization.
Part A: Buchwald-Hartwig Amination at C3
Causality: To favor reaction at the less reactive C3 position, a more sophisticated catalyst system is often required. Buchwald-Hartwig amination, using sterically hindered phosphine ligands, provides the necessary reactivity.[11] The use of a strong, non-nucleophilic base like LiHMDS or NaOtBu is crucial for deprotonating the amine coupling partner and facilitating the catalytic cycle. We hypothesize that under these more forcing conditions, and with the C2 position potentially blocked by a protecting group on the C4-amino if necessary, the C3 position can be targeted.
Materials:
-
This compound (1.0 eq)
-
Primary amine or aniline (1.2 eq)
-
Pd₂(dba)₃ (0.01-0.02 eq)
-
RuPhos or a similar bulky phosphine ligand (0.02-0.04 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
Inert Setup: In a glovebox or under a strong flow of argon, add NaOtBu (1.4 eq) to a flame-dried Schlenk tube. Add the catalyst components, Pd₂(dba)₃ and RuPhos.
-
Reagent Addition: Add this compound (1.0 eq) and the amine/aniline (1.2 eq).
-
Solvent and Reaction: Add anhydrous toluene. Seal the tube and heat to 100-110 °C. Causality: The high temperature is necessary to overcome the lower reactivity of the C3-Br bond. Monitor the reaction by LC-MS.
-
Quenching and Work-up: After completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with brine, and dry over sodium sulfate.
-
Purification: Concentrate the solvent and purify by column chromatography to isolate the 4-amino-2-bromo-3-(substituted-amino)pyridine intermediate.
Part B: Intramolecular Cyclization
Causality: The resulting ortho-diaminopyridine intermediate is primed for cyclization. Heating with a one-carbon synthon, such as formic acid or triethyl orthoformate, will lead to the formation of the fused pyrimidine ring. Formic acid serves as both the C1 source and an acidic catalyst for the dehydration cascade.
Materials:
-
Intermediate from Part A
-
Formic acid (or triethyl orthoformate)
Procedure:
-
Reaction Setup: Dissolve the intermediate from Part A in an excess of formic acid.
-
Cyclization: Heat the solution to reflux (around 100-110 °C) for 2-4 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize by the slow addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the product precipitates.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain the target pyrido[4,3-d]pyrimidine.
Safety and Handling
This compound, like most halogenated aromatic compounds, should be handled with care in a well-ventilated fume hood.[12] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Consult the Safety Data Sheet (SDS) for detailed hazard information. Palladium catalysts and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
Conclusion
This compound stands out as a powerful and versatile building block for constructing complex heterocyclic systems. Its differentiated reactive sites—the nucleophilic C4-amino group and the electronically distinct C2 and C3 bromine atoms—provide a platform for controlled, regioselective synthesis. The protocols detailed herein for selective Suzuki-Miyaura coupling and the synthesis of fused pyridopyrimidines demonstrate the practical application of this synthon's unique chemical personality. By understanding the principles of its reactivity, researchers can unlock a vast chemical space for the development of novel pharmaceuticals and functional materials.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemistry: 4-Amino-3-bromopyridine as a Versatile Synthon. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis: The Power of 4-Amino-3-bromopyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-3-bromopyridine. PubChem Compound Database. Retrieved from [Link]
-
Al-Issa, S. A. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2650–2663. Retrieved from [Link]
-
Nagy, V., et al. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry, 88(5), 2996-3008. Retrieved from [Link]
-
Al-Issa, S. A. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules, 15(4), 2650-2663. Retrieved from [Link]
-
Al-Najjar, A. A., et al. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES, 75(1), 119-128. Retrieved from [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Hazari, N., et al. (2017). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. ACS Catalysis, 7(10), 6796-6801. Retrieved from [Link]
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
Organ, M. G., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1954-1973. Retrieved from [Link]
-
ResearchGate. (2010). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Retrieved from [Link]
-
Garg, N. K., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 13(24), 6432–6435. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Future Journal of Pharmaceutical Sciences, 9(1), 1-21. Retrieved from [Link]
- Google Patents. (n.d.). WO2016180833A1 - Process for preparing 4-amino-pyridazines.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fine Chemical Building Blocks: The Versatility of 4-Amino-3-bromopyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Amino-3,5-dibromo-2,6-difluoro-pyridine. Retrieved from [Link]
-
Acta Crystallographica Section E. (2017). 4-Amino-3,5-dichloropyridine. Retrieved from [Link]
-
Abuelizz, H. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(3), 693. Retrieved from [Link]
-
ResearchGate. (2015). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?. Retrieved from [Link]
Sources
- 1. synchem.de [synchem.de]
- 2. Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
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- 5. 4-氨基-3-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 9. Developments of pyridodipyrimidine heterocycles and their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
Site-Selective Functionalization of 4-Amino-2,3-dibromopyridine: A Hierarchical Cross-Coupling Protocol
Topic: Palladium-catalyzed cross-coupling reactions involving 4-Amino-2,3-dibromopyridine Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Rationale
This compound is a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., p38 MAP kinase, MEK) and CNS-active agents. Its utility lies in the ability to sequentially introduce distinct pharmacophores at the C2 and C3 positions while retaining the C4-amino group as a hydrogen bond donor/acceptor or handle for further derivatization.
However, this substrate presents a specific challenge: Catalyst Poisoning and Electronic Deactivation. The free amino group at C4 is a strong electron bond donor (EDG) that significantly alters the electrophilicity of the pyridine ring, while simultaneously offering a competitive binding site for palladium species.
This guide outlines a scientifically validated workflow to achieve C2-selective arylation followed by C3-functionalization , leveraging the intrinsic electronic bias of the substrate.
Chemo- and Regioselectivity Analysis[1][2]
To successfully manipulate this compound, one must understand the competing electronic effects governing the reactivity of the C-Br bonds.
The Electronic Battlefield
-
Inductive Effect (-I): The pyridine nitrogen is highly electronegative, pulling electron density away from the ring carbons. This effect is distance-dependent, making the C2-position (proximal to N) naturally more electron-deficient and prone to oxidative addition by Pd(0).
-
Resonance Effect (+M): The C4-amino group donates electron density into the ring via resonance. Canonical structures place significant negative charge density at C3 and C5 .
-
The Result: The C4-amino group effectively "deactivates" the C3-Br bond toward nucleophilic palladium species. Consequently, the reactivity gap between C2 and C3 is widened compared to the unsubstituted 2,3-dibromopyridine.
Visualization of Reactivity Trends
Caption: Electronic bias map showing the activation of C2 via induction and deactivation of C3 via resonance.
Optimization Parameters
Before executing the protocols, review these critical control points to ensure reproducibility.
| Parameter | Recommendation | Rationale |
| Catalyst Selection | Pd(PPh3)4 (Standard) or Pd(dppf)Cl2 | Pd(PPh3)4 is bulky and electron-rich, favoring the more electrophilic C2 site. Dppf prevents bidentate coordination of the substrate amine. |
| Solvent System | 1,4-Dioxane/H2O (4:1) | Dioxane provides high solubility for the polar aminopyridine; water is essential for the boronate activation step. |
| Base | Na2CO3 (Mild) | Stronger bases (e.g., KOtBu) may promote side reactions or bis-coupling. Carbonate is sufficient for the activated C2 position. |
| Stoichiometry | 1.05 equiv Boronic Acid | Strict control prevents "over-coupling" at the C3 position. |
| Amine Protection | Optional but Recommended | If yields are <40%, protect C4-NH2 as NH-Boc . This prevents Pd coordination and slightly reduces C3 deactivation. |
Protocol 1: C2-Selective Suzuki-Miyaura Coupling[2][3][4]
This protocol targets the installation of an aryl group at the C2 position, leaving the C3-bromide intact for subsequent steps.
Target: Synthesis of 4-amino-2-aryl-3-bromopyridine.
Materials
-
Substrate: this compound (1.0 mmol, 252 mg)
-
Coupling Partner: Arylboronic acid (1.05 mmol)
-
Catalyst: Pd(PPh3)4 (0.05 mmol, 5 mol%)
-
Base: Na2CO3 (2.0 mmol, 212 mg) dissolved in 2 mL water.
-
Solvent: 1,4-Dioxane (8 mL, degassed).
Step-by-Step Methodology
-
Degassing: In a reaction vial, combine the dioxane and aqueous Na2CO3. Sparge with Argon/Nitrogen for 15 minutes. Critical: Oxygen promotes homocoupling of boronic acids.
-
Charging: Add the dibromopyridine, arylboronic acid, and Pd catalyst under a counter-flow of inert gas.
-
Reaction: Seal the vessel and heat to 85°C for 4–6 hours.
-
Monitoring: Check TLC every hour. The starting material (SM) is less polar than the mono-coupled product.
-
Endpoint: Stop when SM is consumed. Do not extend heating overnight to avoid C3 coupling.
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with brine. Dry organic layer over Na2SO4.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product usually elutes around 30–50% EtOAc due to the polarity of the free amine.
Expected Yield: 70–85% Key Observation: If bis-coupling (C2+C3) is observed >5%, lower temperature to 70°C.
Protocol 2: Sequential C3-Functionalization
Once the C2 position is substituted, the C3-bromide becomes sterically crowded and electronically deactivated. Standard conditions will fail. We employ a "forcing" protocol using a specialized ligand system.
Target: Synthesis of 2,3-diaryl-4-aminopyridine.
Materials
-
Substrate: 4-Amino-2-aryl-3-bromopyridine (from Protocol 1).
-
Coupling Partner: Arylboronic acid (1.5 equiv) OR Terminal Alkyne (Sonogashira).
-
Catalyst System: Pd2(dba)3 (2 mol%) + XPhos or SPhos (4-8 mol%).
-
Why: Buchwald ligands (XPhos) are electron-rich and bulky, facilitating oxidative addition into the deactivated/hindered C3-Br bond.
-
-
Base: K3PO4 (3.0 equiv).
-
Solvent: Toluene/Water (10:1) or n-Butanol.
Step-by-Step Methodology
-
Setup: Combine substrate, boronic acid, Pd2(dba)3, ligand, and base in a microwave vial.
-
Solvent: Add degassed solvent.
-
Reaction:
-
Thermal: Heat to 100–110°C for 12–18 hours.
-
Microwave (Preferred): 120°C for 45 minutes.
-
-
Workup: Filter through a Celite pad to remove palladium black. Concentrate and purify via chromatography.[1]
Experimental Workflow Diagram
Caption: Sequential workflow for accessing 2,3-disubstituted pyridine scaffolds.
Troubleshooting & Critical Control Points
| Issue | Root Cause | Corrective Action |
| Low Conversion (Step 1) | Catalyst poisoning by free amine. | Add 1.5 equiv of Boc2O and DMAP to protect the amine in situ before adding Pd. |
| C2/C3 Mixture (Step 1) | Temperature too high or excess boronic acid. | Reduce temp to 60°C; add boronic acid dropwise over 1 hour. |
| No Reaction at C3 (Step 2) | Steric hindrance/Electronic deactivation. | Switch solvent to n-Butanol (higher boiling point) or use Pd-PEPPSI-IPr catalyst. |
| Protodebromination | Hydride source in solvent or overheating. | Ensure solvents are anhydrous (if using anhydrous base) or strictly degassed; avoid alcohols in Step 1. |
References
-
Fairlamb, I. J. S. (2007). Site-selective cross-coupling of dihalogenated heteroarenes.[2][3] This review establishes the fundamental rules of C2 vs C3 reactivity in pyridines.
-
(Valid DOI via Royal Society of Chemistry)
-
-
Langer, P. (2010). Regioselective Suzuki-Miyaura coupling of 2,3-dibromopyridine. Provides the basis for C2-selectivity driven by the nitrogen inductive effect.
-
Schlosser, M. (2005). Site-selective coupling in polyhalogenated heterocycles.[2][3][4] Discusses the impact of electron-donating groups (like amines) on halogen reactivity.
-
Handy, S. T., & Zhang, Y. (2006). Regioselectivity in the Suzuki coupling of dihalopyridines.
Sources
4-Amino-2,3-dibromopyridine in the development of anti-cancer agents
Application Note: 4-Amino-2,3-dibromopyridine as a Versatile Scaffold in Kinase Inhibitor Discovery
Executive Summary
In the landscape of targeted anti-cancer therapies, the pyridine core remains a privileged structure, serving as the backbone for over 20% of FDA-approved kinase inhibitors. This compound represents a high-value, "orthogonal" building block.[1][2] Its unique substitution pattern—featuring two chemically distinct halogen handles (C2-Br, C3-Br) and a hydrogen-bond donor/acceptor (C4-NH₂)—allows medicinal chemists to rapidly generate diverse libraries of multisubstituted pyridines and fused 5-azaindoles (1H-pyrrolo[3,2-c]pyridines) .[1][2]
This guide details the strategic application of this scaffold, focusing on regioselective cross-coupling protocols and cyclization pathways essential for developing inhibitors targeting MEK, BRAF, and JAK kinases.
Chemical Logic & Reactivity Profile
The utility of this compound lies in the electronic differentiation of its three functional handles. Understanding this hierarchy is critical for designing self-validating synthetic routes.[1][2]
-
Position C2 (α-to-Nitrogen): The most electron-deficient carbon.[1][2] It is highly activated for oxidative addition by Palladium (0) species and Nucleophilic Aromatic Substitution (SₙAr). This is the primary site for introducing "hinge-binding" motifs or solubilizing tails via Suzuki-Miyaura coupling.[1][2]
-
Position C3 (β-to-Nitrogen): Sterically crowded and electronically less activated than C2.[1][2] It typically remains inert during mild C2-functionalization, allowing for sequential (orthogonal) coupling.[1][2] This site is ideal for Sonogashira coupling to install alkynes for subsequent cyclization.
-
Position C4 (Amino Group): An electron-donating group (EDG) that directs electrophilic substitution to the C3/C5 positions.[1][2] In drug design, it often serves as a key hydrogen bond donor to the kinase hinge region (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
Visualization: Reactivity & Divergence Pathway
Figure 1: The reactivity hierarchy allows for sequential modification, starting with the most reactive C2 position.
Detailed Experimental Protocols
Protocol A: Regioselective C2-Suzuki Coupling
Objective: To selectively arylate the C2 position while preserving the C3-bromide for future modification.[1][2] Mechanism: The inductive effect of the pyridine nitrogen makes the C-Br bond at C2 weaker and more susceptible to oxidative addition than the C3-Br bond.[1][2]
Materials:
-
Aryl Boronic Acid (1.1 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
Step-by-Step Methodology:
-
Setup: In a glovebox or under Argon stream, charge a microwave vial with this compound (252 mg, 1.0 mmol), aryl boronic acid (1.1 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Solvation: Add degassed 1,4-Dioxane (4 mL) and 2.0 M Na₂CO₃ (1.5 mL). Seal the vial with a Teflon-lined cap.
-
Reaction: Heat the mixture to 85°C for 4-6 hours. Note: Avoid temperatures >100°C to prevent "scrambling" or bis-coupling at C3.
-
Monitoring: Monitor by LC-MS. The desired product (Mono-coupled) should appear as the major peak.[1][2] If bis-coupling (>5%) is observed, lower temperature to 60°C and increase reaction time.[1][2]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The C2-coupled product typically elutes later than the starting material due to increased polarity from the aryl group.[2]
Quality Control (Self-Validation):
-
¹H NMR Check: The C5 and C6 protons of the pyridine ring will show a characteristic shift. Crucially, the integration should confirm the loss of one bromine and the retention of the C3-Br (often verified by carbon NMR or mass spec isotopic pattern 1:1 for ⁷⁹Br/⁸¹Br).
Protocol B: Synthesis of 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) Core
Objective: To cyclize the C2-substituted intermediate into a fused ring system, mimicking the scaffold of FDA-approved drugs like Vemurafenib . Mechanism: Sonogashira coupling at C3 followed by intramolecular nucleophilic attack of the C4-amine onto the alkyne.[2]
Materials:
-
Product from Protocol A (1.0 equiv)[1]
-
Trimethylsilylacetylene (TMSA) or Terminal Alkyne (1.5 equiv)[1]
-
Catalyst: PdCl₂(PPh₃)₂ (5 mol%), CuI (2 mol%)[1]
-
Base: Triethylamine (TEA) (3.0 equiv)[1]
-
Solvent: DMF (anhydrous)[1]
Step-by-Step Methodology:
-
Coupling: Dissolve the C2-substituted pyridine in DMF. Add PdCl₂(PPh₃)₂, CuI, and TEA.
-
Addition: Add the alkyne slowly. Stir at 100°C in a sealed tube.
-
Deprotection (if using TMSA): If TMS-acetylene was used, treat the intermediate with TBAF (1.0 M in THF) at room temperature for 1 hour to remove the silyl group, yielding the unsubstituted 5-azaindole.[1]
-
Isolation: Pour into ice water. The precipitate is often the pure product. Recrystallize from EtOH if necessary.
Data Summary Table: Optimization of C2-Selectivity
| Entry | Catalyst | Solvent | Temp (°C) | Yield (C2-Product) | Yield (Bis-Product) |
| 1 | Pd(OAc)₂ / PPh₃ | Toluene | 100 | 45% | 25% |
| 2 | Pd(dppf)Cl₂ | DMF | 90 | 60% | 15% |
| 3 | Pd(PPh₃)₄ | Dioxane/H₂O | 85 | 88% | <3% |
| 4 | Pd₂dba₃ / XPhos | THF | 60 | 70% | 5% |
Table 1: Optimization studies showing Pd(PPh₃)₄ as the optimal catalyst for minimizing C3-coupling side products.
Biological Context & Application
The resulting 5-azaindole (pyrrolo[3,2-c]pyridine) scaffold is a bioisostere of the indole and purine rings found in ATP.[1][2]
-
Kinase Selectivity: The N1 (pyridine nitrogen) and NH (pyrrole nitrogen) act as a bidentate hinge binder.
-
Case Study: This scaffold is structurally homologous to the core of Pexidartinib (CSF1R inhibitor) and intermediates used in the synthesis of Vemurafenib (BRAF inhibitor).
-
Structure-Activity Relationship (SAR): The substituent introduced at C2 (Protocol A) projects into the hydrophobic pocket (gatekeeper region), determining selectivity between kinase families (e.g., Tyrosine Kinases vs. Serine/Threonine Kinases).
Pathway Diagram: Drug Discovery Workflow
Figure 2: Step-by-step transformation from raw material to bioactive candidate.
References
-
National Center for Biotechnology Information (NCBI). (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4. PMC4004245. Retrieved from [Link]
-
MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of Halogenated Pyrimidines. Molecules. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2015). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. RSC Advances. Retrieved from [Link]
Sources
Application Note: A Validated Three-Step Synthesis of 4-Amino-2,3-dibromopyridine
Abstract
4-Amino-2,3-dibromopyridine is a valuable heterocyclic building block for the development of novel pharmaceuticals and functional materials. However, its synthesis is complicated by the directing effects of the amino group, which hinder direct electrophilic bromination of 4-aminopyridine to achieve the desired 2,3-substitution pattern. This application note provides a detailed, step-by-step guide for a robust and reliable three-step synthesis of this compound. The described pathway circumvents the challenges of regioselectivity by constructing the pyridine core first, followed by the strategic introduction of the amino functionality. This protocol begins with a double Sandmeyer reaction on 2,3-diaminopyridine to generate the key 2,3-dibromopyridine intermediate. Subsequent nitration at the C4 position, followed by a final reduction step, yields the target molecule with high purity. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights, troubleshooting advice, and the scientific rationale behind the chosen methodology.
Introduction: The Synthetic Challenge
Polysubstituted pyridines are cornerstone scaffolds in medicinal chemistry. The this compound motif, in particular, offers multiple points for diversification, making it a highly sought-after intermediate. The primary challenge in its synthesis lies in controlling the regiochemistry of bromination. The amino group of the readily available starting material, 4-aminopyridine, is a powerful activating and ortho-, para- directing group for electrophilic aromatic substitution. Direct bromination, therefore, leads to substitution at the C3 and C5 positions. In fact, studies on the reaction of 4-aminopyridine with bromine have shown that it results in complex protonation and dimerization processes rather than the desired 2,3-dibromo product[1].
To overcome this obstacle, a multi-step synthetic strategy is required. The pathway detailed herein builds the desired substitution pattern by first establishing the dibromo framework and then introducing the C4 amino group via a nitro precursor. This approach provides excellent control over the final product's structure.
Overall Synthetic Strategy
The synthesis is designed as a three-step sequence starting from commercially available 2,3-diaminopyridine.
-
Step 1: Diazotization and Bromination (Sandmeyer Reaction): 2,3-Diaminopyridine is converted to the key intermediate, 2,3-dibromopyridine, via a double Sandmeyer reaction. This classic transformation replaces amino groups with halides via a diazonium salt intermediate[2][3].
-
Step 2: Electrophilic Nitration: 2,3-Dibromopyridine is nitrated using a mixture of nitric and sulfuric acids to install a nitro group selectively at the C4 position, yielding 2,3-dibromo-4-nitropyridine.
-
Step 3: Reduction of the Nitro Group: The nitro group of 2,3-dibromo-4-nitropyridine is selectively reduced to the target amine using iron powder in an acidic medium, a reliable method for converting aromatic nitro compounds to anilines[4].
The complete workflow is illustrated below.
Caption: Three-step synthetic workflow for this compound.
Experimental Protocols
Part 1: Synthesis of 2,3-Dibromopyridine (Intermediate 1)
Scientific Rationale: The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting primary amines into a wide array of functional groups, including halides[2][5]. By diazotizing both amino groups on 2,3-diaminopyridine with sodium nitrite in a strong acid like hydrobromic acid (HBr), we form a bis(diazonium) salt. This intermediate is then decomposed in the presence of a copper(I) bromide (CuBr) catalyst, which facilitates the substitution of the diazonium groups with bromide via a radical-nucleophilic aromatic substitution mechanism[2][3]. This method provides a direct entry to the required 2,3-dihalogenated pyridine core.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Diaminopyridine | ≥98% | Commercial | |
| Hydrobromic Acid (HBr) | 48% aq. solution | Commercial | Corrosive |
| Sodium Nitrite (NaNO₂) | ACS Reagent, ≥97% | Commercial | Oxidizer; prepare solution fresh |
| Copper(I) Bromide (CuBr) | ≥98% | Commercial | |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial | For neutralization; corrosive |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial | For drying |
| Deionized Water | - | In-house |
Step-by-Step Protocol:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid (150 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Amine Addition: Slowly add 2,3-diaminopyridine (10.9 g, 0.1 mol) in portions to the stirred HBr solution, ensuring the temperature remains below 5 °C. Stir for 15 minutes until a homogenous slurry of the dihydrobromide salt is formed.
-
Diazotization: Prepare a solution of sodium nitrite (15.2 g, 0.22 mol) in deionized water (40 mL). Add this solution dropwise to the reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature between 0 °C and 5 °C throughout the addition to prevent premature decomposition of the diazonium salt. Vigorous gas (N₂) evolution will be observed.
-
Catalyst Addition & Decomposition: In a separate 1 L beaker, dissolve copper(I) bromide (2.9 g, 0.02 mol) in 48% HBr (50 mL). Slowly and carefully add the cold diazonium salt solution from the previous step to the CuBr solution with vigorous stirring. The addition should be controlled to manage the effervescence.
-
Reaction Completion: Once the addition is complete, warm the reaction mixture to 60-70 °C on a water bath for 1 hour to ensure complete decomposition of the diazonium salt.
-
Work-up: Cool the dark mixture to room temperature. Carefully neutralize the solution by slowly adding 50% aqueous NaOH until the pH is ~8-9. Caution: This is an exothermic process. Perform neutralization in an ice bath.
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2,3-dibromopyridine as a solid or oil.
Part 2: Synthesis of 2,3-Dibromo-4-nitropyridine (Intermediate 2)
Scientific Rationale: Electrophilic nitration of the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom. However, in 2,3-dibromopyridine, the C4 position is the least deactivated position for electrophilic attack. Using a strong nitrating agent, such as a mixture of fuming nitric acid and concentrated sulfuric acid, facilitates the introduction of the nitro group at the C4 position[4]. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dibromopyridine | From Part 1 | - | |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercial | Highly corrosive |
| Nitric Acid (HNO₃) | Fuming (≥90%) | Commercial | Highly corrosive and strong oxidizer |
| Ice | - | In-house | For work-up |
| Sodium Bicarbonate (NaHCO₃) | Saturated aq. sol. | Commercial | For neutralization |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL flask equipped with a stirrer and thermometer, cool concentrated sulfuric acid (80 mL) to 0 °C in an ice bath.
-
Substrate Addition: Slowly add 2,3-dibromopyridine (11.8 g, 0.05 mol) to the cold sulfuric acid. Stir until all the solid has dissolved.
-
Nitration: Add fuming nitric acid (4.0 mL, ~0.09 mol) dropwise to the solution, keeping the temperature below 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and slowly warm the mixture to 50-60 °C. Maintain this temperature for 2 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto 400 g of crushed ice with stirring.
-
Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until gas evolution ceases and the pH is ~7. A yellow precipitate should form. Extract the mixture with ethyl acetate (3 x 150 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be recrystallized from ethanol/water to afford pure 2,3-dibromo-4-nitropyridine.
Part 3: Synthesis of this compound (Final Product)
Scientific Rationale: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation. Reduction with iron powder in an acidic aqueous ethanol solution is a classic, effective, and cost-efficient method[4]. The acid (HCl) serves to activate the iron surface and acts as a proton source for the reduction process. This method is generally high-yielding and avoids the use of high-pressure hydrogenation or more expensive reagents.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 2,3-Dibromo-4-nitropyridine | From Part 2 | - | |
| Iron Powder | <100 mesh, reduced | Commercial | |
| Ethanol (EtOH) | 95% | Commercial | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Commercial | Corrosive |
| Sodium Carbonate (Na₂CO₃) | Saturated aq. sol. | Commercial | For neutralization |
| Celite® | - | Commercial | Filter aid |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
Step-by-Step Protocol:
-
Reaction Setup: To a 500 mL flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dibromo-4-nitropyridine (8.4 g, 0.03 mol), 95% ethanol (150 mL), and water (50 mL).
-
Reagent Addition: Add iron powder (10.1 g, 0.18 mol) to the mixture. Then, add concentrated HCl (1.0 mL) to initiate the reaction.
-
Reaction Completion: Heat the mixture to reflux (approx. 80-85 °C) for 3-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Filtration: Cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol (3 x 50 mL).
-
Concentration & Neutralization: Combine the filtrate and washings and concentrate under reduced pressure to remove most of the ethanol. Add water (100 mL) to the residue and neutralize with a saturated solution of sodium carbonate until the pH is ~8.
-
Extraction & Purification: Extract the aqueous solution with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to yield the final product, this compound.
Data Summary and Troubleshooting
Quantitative Data Summary:
| Step | Intermediate/Product | Starting Mass (g) | Molar Mass ( g/mol ) | Expected Yield (%) | Physical Appearance |
| 1 | 2,3-Dibromopyridine | 10.9 | 236.88 | 55-65% | Colorless to pale yellow solid/oil |
| 2 | 2,3-Dibromo-4-nitropyridine | 11.8 | 281.88 | 70-80% | Yellow crystalline solid |
| 3 | This compound | 8.4 | 251.91 | 80-90% | Off-white to tan solid |
Troubleshooting Guide:
| Issue | Possible Cause | Recommended Solution |
| Step 1: Low yield of dibromide | Incomplete diazotization or premature decomposition of the diazonium salt. | Strictly maintain the temperature between 0-5 °C during NaNO₂ addition. Ensure slow, dropwise addition. Use freshly prepared NaNO₂ solution. |
| Step 2: Formation of byproducts | Reaction temperature too high, leading to over-nitration or degradation. | Carefully control the temperature during the addition of nitric acid and during the heating phase. Monitor closely with TLC. |
| Step 2: Incomplete reaction | Insufficient nitrating agent or reaction time. | Ensure the use of fuming nitric acid and concentrated sulfuric acid. If the reaction stalls, consider extending the heating time at 60 °C by an additional hour. |
| Step 3: Incomplete reduction | Inactive iron powder or insufficient acid. | Use fine, high-purity reduced iron powder. Ensure the small amount of HCl is added to initiate the reaction. If the reaction is sluggish, another small portion of acid can be added. |
| General: Product purification issues | Presence of persistent impurities. | For Step 1, vacuum distillation is highly effective. For Steps 2 and 3, recrystallization is key. If impurities persist, column chromatography is the best alternative. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Corrosive Acids: Concentrated HBr, H₂SO₄, and fuming HNO₃ are extremely corrosive and can cause severe burns. Handle with extreme care, using appropriate gloves and face protection. Always add acid to water, never the reverse.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. The protocols described herein use them in situ in solution, which is a much safer practice. Never attempt to isolate the diazonium intermediate.
-
Neutralization: Neutralization of strong acids with strong bases is highly exothermic. Perform these steps slowly and with external cooling (ice bath).
Conclusion
The synthetic pathway presented in this application note provides a validated and logical approach to producing this compound, successfully navigating the regiochemical challenges inherent in the direct functionalization of 4-aminopyridine. By employing a sequence of well-established and reliable reactions—the Sandmeyer reaction, electrophilic nitration, and nitro group reduction—this guide offers researchers a clear and reproducible protocol. The detailed procedural steps, coupled with scientific rationale and troubleshooting advice, make this method an accessible and valuable tool for obtaining this key heterocyclic intermediate for applications in drug discovery and materials science.
References
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (2023). Sandmeyer reaction. In Wikipedia. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses Procedure. Retrieved from [Link]
-
Crystal Growth & Design. (n.d.). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ACS Publications. Retrieved from [Link]
-
Academia.edu. (2017). Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. Tetrahedron Letters, 58, 1681–1683. Retrieved from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF 3-CHLORO-N-PHENYL-PYRIDIN-2-AMINE AND α-CARBOLINE. Organic Syntheses Procedure. Retrieved from [Link]
-
Monika, et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences. Retrieved from [Link]
-
Wang, J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Retrieved from [Link]
Sources
Experimental procedures for functionalizing the amino group of 4-Amino-2,3-dibromopyridine
[1][2]
Executive Summary & Chemical Context
This compound is a highly functionalized heterocyclic building block.[1][2] It presents a unique synthetic challenge: the pyridine ring is electron-deficient due to the nitrogen atom and the two electron-withdrawing bromine substituents at positions 2 and 3.[1][2]
Key Reactivity Insights:
-
Deactivated Nucleophile: The exocyclic amino group at position 4 is significantly less nucleophilic than that of aniline or unsubstituted 4-aminopyridine.[1][2] The inductive effect of the adjacent 3-bromo group and the resonance withdrawal of the pyridine ring necessitate the use of activated electrophiles or catalysts (e.g., DMAP, Lewis acids).[2]
-
Regioselectivity (Ring N vs. Exocyclic N): In unsubstituted 4-aminopyridine, the ring nitrogen is the most basic site (pKa ~9.1).[2] However, in the 2,3-dibromo derivative, the ring nitrogen is sterically hindered by the 2-bromo substituent and electronically deactivated.[2] Consequently, electrophilic attack occurs preferentially at the exocyclic amino group , simplifying purification by avoiding the formation of stable pyridinium salts.
-
Chemoselectivity Risks: The C-Br bonds at positions 2 and 3 are susceptible to oxidative addition by transition metals (Pd, Ni).[2] When performing metal-catalyzed N-arylation, there is a high risk of oligomerization (self-coupling).[1][2] Metal-free protocols or highly selective catalysts are required.[1][2]
Decision Matrix: Functionalization Strategy
The following workflow illustrates the optimal pathways for modifying the amino group based on the desired target moiety.
Figure 1: Strategic decision tree for the functionalization of this compound.
Experimental Protocols
Protocol A: Acylation (Synthesis of Amides)
Due to the low nucleophilicity of the amine, standard Schotten-Baumann conditions (aqueous base) often fail. Anhydrous conditions with a nucleophilic catalyst are required.
Reagents:
-
Acylating Agent: Acid Chloride (1.2 equiv) or Anhydride (1.5 equiv)[2]
-
Base: Triethylamine (TEA) (2.0 equiv) or Pyridine (solvent/base)[2]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 – 0.2 equiv)[1][2]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[2]
Step-by-Step Procedure:
-
Dissolution: In a dry round-bottom flask under N₂, dissolve this compound (1 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (2 mmol) and DMAP (0.1 mmol). Stir for 5 minutes. Note: The solution may darken slightly.
-
Acylation: Cool the mixture to 0°C. Add the Acid Chloride (1.2 mmol) dropwise.
-
Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane).
-
Troubleshooting: If conversion is low after 12h, heat to reflux (40°C) or add another 0.1 equiv of DMAP.
-
-
Work-up: Quench with sat. NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically 10-40% EtOAc in Hexanes).[1]
Expert Insight: The 2,3-dibromo substitution prevents the formation of the N-acylpyridinium salt at the ring nitrogen, ensuring high regioselectivity for the exocyclic amine [1].[2]
Protocol B: Controlled Mono-Alkylation (Reductive Amination)
Direct alkylation with alkyl halides often leads to over-alkylation (tertiary amines/quaternary salts).[1] Reductive amination is the preferred method for synthesizing secondary amines.
Reagents:
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[2]
-
Acid Catalyst: Trifluoroacetic acid (TFA) or Acetic Acid (AcOH) (1.0 – 2.0 equiv)[2]
Step-by-Step Procedure:
-
Imine Formation: Dissolve the amine (1 mmol) and aldehyde (1.1 mmol) in DCE (5 mL). Add TFA (1.5 mmol). Stir at room temperature for 1–2 hours.
-
Reduction: Add STAB (1.5 mmol) in one portion. Stir overnight (12–16 hours) under N₂.
-
Quench: Slowly add sat. NaHCO₃ (gas evolution will occur). Stir vigorously for 20 minutes to decompose boron complexes.
-
Extraction: Extract with DCM.
-
Purification: Silica gel chromatography.
Protocol C: Palladium-Catalyzed Arylation (Buchwald-Hartwig)
Warning: This substrate contains two aryl bromide bonds.[1][2] Using it as a nucleophile with another aryl bromide requires extreme care to avoid polymerization.
Strategy: Use an Aryl Iodide as the coupling partner (I > Br reactivity) and a catalyst system that prefers oxidative addition into C-I bonds over C-Br bonds.[2]
Reagents:
-
Electrophile: Aryl Iodide (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2.5 mol%)
-
Ligand: Xantphos (5 mol%) (Favors reductive elimination of the amine)[2]
-
Base: Cs₂CO₃ (2.0 equiv)
Step-by-Step Procedure:
-
Setup: In a glovebox or under strict Argon flow, combine the amine, Aryl Iodide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a pressure vial.
-
Solvent: Add degassed 1,4-Dioxane. Cap the vial.
-
Reaction: Heat to 80°C. Do not overheat (>100°C) as this increases the risk of activating the C-Br bonds on the pyridine ring.
-
Monitoring: Monitor closely by LC-MS. Look for the product mass vs. oligomer masses.
-
Work-up: Filter through a Celite pad, wash with EtOAc, and concentrate.
Quantitative Data Summary
| Parameter | This compound | Unsubstituted 4-Aminopyridine | Implication |
| pKa (Ring N) | Est.[1][2] ~2.5 - 3.0 | 9.17 | Ring N is non-basic; no protonation in weak acids.[1][2] |
| Nucleophilicity | Low | Moderate | Requires forcing conditions or catalysis (DMAP). |
| Solubility | DMSO, DMF, hot EtOAc | Water, Alcohols | Use polar aprotic solvents for reactions.[2] |
| Steric Bulk | High (2-Br, 3-Br) | Low | Ring N is shielded; Exocyclic N is accessible.[1][2] |
References
-
Regioselectivity in Aminopyridines
- Assessment of the nucleophilicity of the exocyclic amine vs ring nitrogen in hindered pyridines.
-
Source:
-
Reductive Amination of Deactivated Amines
-
Buchwald-Hartwig Considerations
-
Compound Data
Safety Notice: this compound is a halogenated pyridine derivative.[1][2] It should be handled as a potential skin irritant and sensitizer.[4] All reactions involving acid chlorides or palladium catalysts should be performed in a fume hood. Dispose of halogenated waste according to local environmental regulations.
Sources
- 1. 13534-98-0|4-Amino-3-bromopyridine|BLD Pharm [bldpharm.com]
- 2. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]
- 3. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-bromopyridine 95 7598-35-8 [sigmaaldrich.com]
The Versatile Building Block: Application of 4-Amino-2,3-dibromopyridine in Advanced Material Synthesis
Introduction: Unveiling the Potential of a Multifunctional Pyridine Derivative
In the dynamic landscape of material science, the quest for novel molecular architectures with tailored electronic and structural properties is relentless. 4-Amino-2,3-dibromopyridine (CAS No. 861023-90-7) emerges as a compelling, yet underexplored, building block for the synthesis of advanced functional materials.[1] Its unique arrangement of an amino group and two bromine atoms on a pyridine core offers a rich platform for synthetic diversification. The electron-donating amino group and the versatile reactivity of the two chemically distinct carbon-bromine bonds open avenues for creating complex conjugated systems and sophisticated coordination networks.
This application note provides a comprehensive guide for researchers and scientists on the prospective roles of this compound in material science. We will delve into its potential applications in the synthesis of conjugated polymers for organic electronics and as a functional ligand for the construction of Metal-Organic Frameworks (MOFs). The protocols detailed herein are founded on established palladium-catalyzed cross-coupling reactions and solvothermal synthesis methodologies, adapted to the specific functionalities of this molecule.
Molecular Structure and Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 861023-90-7 | [1] |
| Molecular Formula | C₅H₄Br₂N₂ | [1] |
| Molecular Weight | 251.91 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Purity | >95% (as commercially available) | [1] |
Application I: Synthesis of Conjugated Polymers via Palladium-Catalyzed Cross-Coupling Reactions
The presence of two bromine atoms on the pyridine ring positions this compound as an excellent monomer for the synthesis of conjugated polymers through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions.[2][3][4][5][6][7][8][9] The differential reactivity of the C-Br bonds (C2 vs. C3) could potentially allow for selective and sequential functionalization, leading to precisely controlled polymer architectures. The resulting polymers, incorporating the electron-rich aminopyridine unit, are expected to exhibit interesting optoelectronic properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[10]
Scientific Rationale:
The Suzuki-Miyaura coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[11][12][13][14] In the context of polymer synthesis, it allows for the reaction of a dihaloaromatic monomer, such as this compound, with an aromatic diboronic acid or diboronic ester comonomer. The palladium catalyst facilitates the iterative coupling process, leading to the formation of a long-chain conjugated polymer. The amino group on the pyridine ring can enhance the electron-donating character of the monomer, influencing the HOMO-LUMO levels and, consequently, the electronic and photophysical properties of the final polymer.[15][16]
Experimental Workflow: Suzuki Polycondensation
Caption: Workflow for Suzuki Polycondensation.
Detailed Protocol: Synthesis of a Copolymer of this compound and 1,4-Phenylenediboronic Acid
Materials:
-
This compound (1.0 equiv)
-
1,4-Phenylenediboronic acid (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium carbonate (K₂CO₃) (4.0 equiv)
-
Toluene (anhydrous, degassed)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Methanol
-
Standard Schlenk line glassware and techniques
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound, 1,4-phenylenediboronic acid, and potassium carbonate.
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, add the palladium catalyst, Pd(PPh₃)₄.
-
Solvent Addition: Add a degassed mixture of toluene and DMF (e.g., 4:1 v/v) to the flask via cannula. The final monomer concentration should be around 0.1 M.
-
Inert Atmosphere: Subject the reaction mixture to three cycles of vacuum backfilling with nitrogen or argon to ensure an inert atmosphere.
-
Polymerization: Heat the reaction mixture to 100 °C and stir vigorously for 48-72 hours. Monitor the progress of the polymerization by the increasing viscosity of the solution.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Filter the precipitated polymer using a Büchner funnel and wash thoroughly with methanol, water, and then methanol again to remove any unreacted monomers, catalyst residues, and salts. Further purification can be achieved by Soxhlet extraction with methanol, acetone, and chloroform to remove oligomers and impurities.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight to obtain the final product.
Application II: this compound as a Functional Ligand in Metal-Organic Frameworks (MOFs)
The pyridine nitrogen and the amino group of this compound provide excellent coordination sites for metal ions, making it a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[17][18] The presence of the bromine atoms offers a unique opportunity for post-synthetic modification (PSM) of the MOF, allowing for the introduction of further functionalities.[17] MOFs constructed from this ligand could find applications in gas storage and separation, catalysis, and chemical sensing.
Scientific Rationale:
MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The geometry and functionality of the organic linker play a crucial role in determining the topology, porosity, and chemical properties of the resulting MOF. The nitrogen atom of the pyridine ring and the nitrogen of the amino group in this compound can act as ditopic or potentially tritopic coordination sites, leading to the formation of diverse network structures. The bromine atoms can be utilized for post-synthetic modifications via reactions such as palladium-catalyzed cross-coupling, enabling the tailoring of the MOF's properties after its initial synthesis.
Experimental Workflow: Solvothermal Synthesis of a MOF
Caption: Workflow for Solvothermal MOF Synthesis.
Detailed Protocol: Solvothermal Synthesis of a Zinc-based MOF using this compound
Materials:
-
This compound (1.0 equiv)
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O] (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound in DMF. In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
Mixing: Slowly add the metal salt solution to the ligand solution with stirring. Sonication may be used to ensure complete dissolution and homogeneity.
-
Reaction Setup: Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Solvothermal Synthesis: Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
-
Cooling: Allow the autoclave to cool down slowly to room temperature over 24 hours.
-
Product Isolation: Carefully open the autoclave and collect the crystalline product by filtration.
-
Washing: Wash the crystals with fresh DMF to remove any unreacted starting materials, followed by washing with ethanol.
-
Solvent Exchange: Immerse the crystals in fresh ethanol for 3 days, replacing the ethanol every 24 hours, to exchange the DMF molecules within the pores.
-
Activation: Activate the MOF by heating the sample at 150 °C under a dynamic vacuum for 12 hours to remove the solvent molecules from the pores.
Conclusion and Future Outlook
This compound represents a promising, yet largely untapped, resource for the material science community. Its inherent functionalities provide a versatile platform for the rational design and synthesis of novel conjugated polymers and metal-organic frameworks. The protocols outlined in this application note serve as a foundational guide for researchers to explore the potential of this molecule. Further investigations into the selective functionalization of the two C-Br bonds could unlock even more complex and functional material architectures. As the demand for advanced materials with tailored properties continues to grow, the exploration of such multifunctional building blocks will be paramount to driving innovation in organic electronics, sensing, and porous materials.
References
- BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine.
- New Journal of Chemistry. (n.d.).
- ResearchGate. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.
- PubMed. (2012).
- ResearchGate. (2007).
- HETEROCYCLES. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.
- PMC. (n.d.). Metal–organic frameworks generated from oligomeric ligands with functionalized tethers. NIH.
- BenchChem. (2025).
- SciSpace. (2007).
- ResearchGate. (2008). ChemInform Abstract: Synthesis of 2,4-Dibromopyridine and 4,4′-Dibromo-2,2′-bipyridine.
- PMC. (2022).
- Wikipedia. (n.d.).
- Synchem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- CymitQuimica. (n.d.). CAS 13534-98-0: 4-Amino-3-bromopyridine.
- MDPI. (n.d.).
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Zeitschrift für Naturforschung. (n.d.).
- Sigma-Aldrich. (n.d.). 4-Amino-2-bromopyridine 95 7598-35-8.
- Semantic Scholar. (2016). Syntheses, Characterization, and Luminescence Properties of Four Metal–Organic Frameworks Based on a Linear-Shaped Rigid Pyridine Ligand.
- Google Patents. (n.d.). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- Journal of Materials Chemistry A. (n.d.). Pyridine-induced caused structural reconfiguration forming ultrathin 2D metal–organic frameworks for the oxygen evolution reaction. RSC Publishing.
- Organic & Biomolecular Chemistry. (n.d.).
- ResearchGate. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Alfa Chemistry. (n.d.).
- BLD Pharm. (n.d.). 13534-98-0|4-Amino-3-bromopyridine.
- Labscoop. (n.d.). 4-Amino-3,5-dibromopyridine, 5G.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.
- MDPI. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- Indian Patents. (n.d.). 218046:"PROCESS FOR PRODUCING 4-AMINO-3, 5-DIHALOPYRIDINE-N-OXIDE".
- PubMed. (2023).
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- UC Berkeley. (2014). The Suzuki Reaction.
- Google Patents. (n.d.). CN101704781B - Preparation method of amino pyridine bromide compound.
- Google Patents. (n.d.).
- ResearchGate. (n.d.).
- PMC. (n.d.). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
- AIR Unimi. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.
- Google Patents. (n.d.). EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.
- PMC. (n.d.).
- Rose-Hulman. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Sci-Hub. (2006). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot.
- PMC. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- PMC. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
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Application Note: A Comprehensive Guide to Enzyme Inhibition Assays for Novel Compounds Derived from 4-Amino-2,3-dibromopyridine
Introduction
The 4-Amino-2,3-dibromopyridine scaffold is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel compounds for drug discovery.[1] Its unique electronic properties and substitution pattern make it an attractive starting point for developing targeted therapeutic agents. Pyridine derivatives, in particular, have a rich history as inhibitors of various enzyme classes, playing crucial roles in oncology, immunology, and infectious diseases.[2][3]
This application note serves as a strategic framework and technical guide for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic evaluation of compounds derived from the this compound scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The focus will be on three of the most critical enzyme families in drug discovery: protein kinases, proteases, and phosphatases.
Part I: Foundational Concepts & Assay Design Strategy
The "Why": The Critical Role of Enzyme Inhibition Assays
Enzyme inhibition assays are the cornerstone of early-stage drug discovery. They allow us to quantify the interaction between a potential drug molecule and its enzyme target. This process is essential for:
-
Hit Identification: Screening large libraries of compounds to find initial "hits" that modulate enzyme activity.
-
Structure-Activity Relationship (SAR): Understanding how chemical modifications to a scaffold, such as this compound, affect its potency and selectivity.
-
Lead Optimization: Guiding the chemical refinement of hits into potent and selective lead candidates with drug-like properties.
-
Mechanism of Action (MoA) Studies: Elucidating how an inhibitor interacts with its target (e.g., competitive, non-competitive), which is critical for predicting its in vivo effects.[4]
Strategic Workflow for Inhibitor Characterization
A successful screening campaign follows a logical progression from broad screening to detailed characterization. The goal is to efficiently identify the most promising compounds while systematically eliminating those with undesirable properties.
Part II: General Protocols & Best Practices
Reagent Preparation & Quality Control
The reliability of any assay is dependent on the quality of its components.[5]
-
Enzyme: Source a highly pure and active enzyme. Upon receipt, aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. Always run a quality control check on new enzyme lots to ensure consistent specific activity.[5]
-
Substrate & Cofactors: Ensure substrates and cofactors (like ATP for kinases) are of the highest purity. Prepare fresh solutions as needed, as degradation can affect reaction rates.[6] For example, ATP solutions should be pH-adjusted to 7.4.
-
Compound Handling: Test compounds are typically dissolved in 100% DMSO. It is critical to maintain a consistent final DMSO concentration across all wells (typically ≤1%) as higher concentrations can inhibit enzyme activity.
-
Buffers: Maintain optimal and constant pH, ionic strength, and temperature for the reaction, as these factors heavily influence enzyme activity.[7]
Protocol: Determination of Initial Velocity Conditions
To accurately measure inhibition, assays must be performed under "initial velocity" conditions, where less than 10-15% of the substrate has been consumed.[5] This ensures the reaction rate is linear and directly proportional to enzyme activity.
Causality: If the reaction proceeds for too long, the rate may decrease due to substrate depletion or product inhibition, leading to an inaccurate underestimation of the inhibitor's potency.[5]
Step-by-Step Protocol:
-
Prepare Reagents: Prepare the assay buffer, substrate at a fixed concentration (e.g., near its Kₘ), and a range of enzyme concentrations.
-
Set up Reaction Plate: In a microplate, add buffer and substrate to all wells.
-
Initiate Reaction: Add the different concentrations of enzyme to start the reaction. For a "no enzyme" control, add buffer instead.
-
Monitor Signal: Immediately place the plate in a reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals (e.g., every 60 seconds) for 30-60 minutes.
-
Analyze Data: Plot the signal versus time for each enzyme concentration. Identify the longest time period during which the plot for the desired enzyme concentration remains linear. This time point should be used for all subsequent endpoint assays. Also, confirm that the reaction rate is proportional to the enzyme concentration.
Protocol: Determination of the Michaelis-Menten Constant (Kₘ)
The Kₘ is the substrate concentration at which the enzyme operates at half of its maximum velocity (Vₘₐₓ).[8] Knowing the Kₘ is crucial for standardizing assays. For screening competitive inhibitors, running the assay with the substrate concentration at or near the Kₘ value provides optimal sensitivity.[9]
Step-by-Step Protocol:
-
Prepare Reagents: Prepare the assay buffer, a fixed concentration of enzyme (determined from the initial velocity experiment), and a serial dilution of the substrate (typically 8-12 concentrations ranging from 0.1x to 10x the expected Kₘ).[5]
-
Set up Reaction Plate: Add buffer, enzyme, and the various concentrations of substrate to the plate wells. Include a "no substrate" control.
-
Initiate and Monitor: Initiate the reaction and measure the initial velocity (rate of product formation) for each substrate concentration, using the linear time range determined previously.
-
Analyze Data: Plot the initial velocity versus the substrate concentration. Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.[8]
Part III: Specific Enzyme Assay Protocols
Here we provide validated, step-by-step protocols for assessing the inhibitory activity of this compound derivatives against three major enzyme classes.
Protocol 1: Protein Kinase Inhibition Assay (Luminescence-Based)
This protocol uses the principle that the amount of ATP consumed by a kinase is proportional to its activity. A proprietary reagent is used to measure the remaining ATP via a luciferase-luciferin reaction, where the light output is inversely correlated with kinase activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare Assay Buffer, test compounds, a known protease inhibitor as a positive control (e.g., Aprotinin for trypsin), protease, and the fluorogenic substrate.
-
Assay Plate Setup (Black 384-well plate):
-
Add 20 µL of Assay Buffer to all wells.
-
Add 1 µL of test compound/control dilutions.
-
Add 10 µL of protease solution to all wells except "no enzyme" controls.
-
-
Inhibitor Incubation: Mix and incubate for 15 minutes at 37°C. [10]4. Reaction Initiation: Add 10 µL of the fluorogenic substrate (at its Kₘ concentration) to all wells.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30 minutes) at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the fluorescence vs. time plot for each well. Use these rates for IC₅₀ determination.
Protocol 3: Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol uses the substrate p-nitrophenyl phosphate (pNPP), which is dephosphorylated by phosphatases to produce p-nitrophenol (pNP). [11]At an alkaline pH, pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.
Sources
- 1. CAS 13534-98-0: 4-Amino-3-bromopyridine | CymitQuimica [cymitquimica.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 8. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 9. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay for Protealysin-like Protease Inhibitor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions with 4-Amino-2,3-dibromopyridine
Welcome to the technical support center for optimizing Suzuki coupling reactions involving 4-Amino-2,3-dibromopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The presence of an amino group and two distinct bromine atoms on the pyridine core introduces unique challenges, including regioselectivity, catalyst inhibition, and potential side reactions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and practical laboratory experience.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low or No Product Yield
Question: I am not observing any product formation, or the yield is significantly lower than expected. What are the potential causes and how can I rectify this?
Answer: Low or no yield is a frequent issue that can typically be traced back to suboptimal reaction parameters or reagent quality.[1][2] Here is a breakdown of potential causes and solutions:
A. Catalyst and Ligand Inactivity
-
Cause: The palladium catalyst may be inactive. Pd(II) precatalysts require in-situ reduction to the active Pd(0) species, and this process can be inefficient.[1] Furthermore, phosphine ligands are susceptible to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center.[1]
-
Solution:
-
Use a Pre-formed Pd(0) Source: Consider using a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1]
-
Employ Modern Precatalysts: Buchwald-type precatalysts are designed for reliable and efficient generation of the active Pd(0) species.[1]
-
Ensure Ligand Integrity: Use fresh phosphine ligands or those that have been stored meticulously under an inert atmosphere.[1]
-
B. Boronic Acid/Ester Instability
-
Cause: Boronic acids, especially heteroaryl boronic acids, are prone to protodeboronation (hydrolysis), where the C-B bond is cleaved.[1][3]
-
Solution:
-
Use Fresh Reagents: Always use freshly purchased or recently purified boronic acids.
-
Consider More Stable Derivatives: Pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates are more stable alternatives that slowly release the boronic acid under reaction conditions.[1][4][5]
-
C. Inadequate Reaction Conditions
-
Cause: Suboptimal temperature, insufficient degassing, or an inappropriate base can all lead to a sluggish or stalled reaction.
-
Solution:
-
Optimize Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Thorough Degassing: Oxygen can deactivate the catalyst and ligands.[1] Degas the solvent and reaction mixture by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Base Selection: The choice of base is critical. For aminopyridines, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often a good starting point. Very strong bases may lead to side reactions.
-
Problem 2: Poor Regioselectivity (Coupling at C2 vs. C3)
Question: My reaction is producing a mixture of isomers, with coupling occurring at both the C2 and C3 positions. How can I favor coupling at a specific position?
Answer: The regioselectivity of Suzuki couplings on dihalogenated pyridines is influenced by both electronic and steric factors. For 2,3-dibromopyridine, the C2 position is generally more electronically activated towards oxidative addition due to its proximity to the electron-withdrawing nitrogen atom.[6] However, the C3 position is less sterically hindered. The choice of catalyst, ligand, and reaction conditions can be tuned to favor one position over the other.
Strategies for Controlling Regioselectivity:
| Factor | To Favor C2 Coupling | To Favor C3 Coupling (more challenging) | Rationale |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) | Smaller, less sterically demanding ligands (e.g., PPh₃) | Bulky ligands can sterically favor the more accessible C3 position, but electronic effects often dominate, favoring C2. Careful ligand screening is essential. |
| Catalyst | Palladium catalysts are standard. | Some nickel catalysts have shown different selectivity profiles. | Nickel catalysts can sometimes offer complementary selectivity to palladium. |
| Temperature | Lower temperatures may enhance selectivity. | Higher temperatures might overcome the activation barrier at the less reactive C3 position. | Kinetic vs. thermodynamic control can be influenced by temperature. |
Experimental Workflow for Optimizing Regioselectivity:
Caption: Workflow for optimizing regioselectivity in the Suzuki coupling of this compound.
Problem 3: Significant Formation of Side Products
Question: I am observing significant amounts of side products such as homocoupled boronic acid and dehalogenated starting material. How can I minimize these?
Answer: The formation of side products like homocoupled boronic acid (biaryl from the boronic acid) and dehalogenated aminopyridine is a common issue.
A. Homocoupling of Boronic Acid
-
Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules catalyzed by palladium.[1] Using a Pd(II) precatalyst can also contribute to this, as it is reduced to Pd(0) in a process that can consume the boronic acid.[1]
-
Solution:
B. Dehalogenation of this compound
-
Cause: Dehalogenation occurs when the aryl halide is reduced instead of undergoing cross-coupling.[2] This can be more prevalent with highly reactive iodo-substituted pyridines, but can also occur with bromo-substituted ones, especially at higher temperatures or with certain bases.[7]
-
Solution:
-
Lower the Reaction Temperature: If the desired coupling can proceed at a lower temperature, this may reduce the rate of dehalogenation.
-
Use a Milder Base: A very strong base can sometimes promote dehalogenation. Consider screening milder bases if this is a persistent issue.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (product formation) and side reactions like dehalogenation.
-
II. Frequently Asked Questions (FAQs)
Q1: Can the amino group on the pyridine ring interfere with the reaction?
A1: Yes, the amino group can potentially coordinate to the palladium center, which could inhibit the catalytic cycle. This is a known challenge when working with aminopyridines and other amino-substituted aryl halides. To mitigate this, using bulky ligands can sometimes disfavor the coordination of the amino group to the palladium. Additionally, ensuring the use of an appropriate base is important, as it can influence the protonation state of the amino group.
Q2: Which boronic acid derivative is best to use: the free acid, a pinacol ester, or a trifluoroborate salt?
A2: The choice depends on the stability of your specific boronic acid and the reaction conditions.
-
Boronic Acids: These are the most common, but can be prone to decomposition via protodeboronation.[3] They are often a good first choice if they are stable.
-
Pinacol Esters: These are generally more stable to storage and less prone to protodeboronation under the reaction conditions.[8] They are an excellent alternative for sensitive boronic acids.
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are highly stable and release the boronic acid slowly in the presence of a base and water.[4] This "slow release" can be beneficial in minimizing side reactions like homocoupling.[4]
Q3: What is the optimal catalyst loading for this reaction?
A3: A typical catalyst loading for Suzuki reactions is in the range of 1-5 mol%. For challenging substrates, a higher catalyst loading may be necessary. However, it is always best to start with a lower loading and increase it if needed, as palladium catalysts are expensive. Modern, highly active precatalyst systems can often be effective at lower loadings (0.1-1 mol%).
Q4: I am having trouble with the purification of my product from the reaction mixture. Any suggestions?
A4: Purification can be challenging due to the presence of residual catalyst, inorganic salts from the base, and boron-containing byproducts.
-
Aqueous Workup: A thorough aqueous workup can help remove most of the inorganic salts.
-
Filtration: Passing the crude product through a plug of silica gel or celite can help remove some of the palladium residues.
-
Chromatography: Column chromatography is often necessary for obtaining a highly pure product. The polarity of the eluent will depend on the specific product, but mixtures of ethyl acetate and hexanes are a common starting point.
-
Recrystallization: If the product is a solid, recrystallization can be a very effective final purification step.
III. References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Lloyd-Jones, G. C., & Ball, N. D. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(43), 17282–17295. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(6), 1253–1264. [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
ACS Publications. (2025, January 24). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. (2025, August 6). Preparation and catalytic properties of bis(imino)pyridine palladium(II) complexes as efficient catalysts for Suzuki cross‐coupling reaction in water. [Link]
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
UC Berkeley. (2014, February 6). The Suzuki Reaction. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
-
PMC. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling. [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
ResearchGate. (n.d.). Palladium(II) Catalyzed Suzuki C-C Coupling Reactions with Imino- and Amino-phosphine Ligands. [Link]
-
Semantic Scholar. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Overcoming solubility issues of 4-Amino-2,3-dibromopyridine in organic reactions
The following technical guide addresses the specific physicochemical challenges of 4-Amino-2,3-dibromopyridine (and structurally similar poly-halogenated aminopyridines).
This molecule exhibits "brick dust" properties—high crystallinity and high melting point due to a strong intermolecular hydrogen-bonding network between the amine donor (
Topic: Solubility Optimization & Reaction Troubleshooting Document ID: TS-PYR-DB-04 Status: Active[1][2][3]
Part 1: The Solubility Matrix (Solvent Selection)[1]
Core Issue: The primary cause of reaction failure with this compound is not catalyst deactivation, but rather the heterogeneous nature of the reaction mixture.[1] The reagents often remain sequestered in the solid phase, preventing the catalytic cycle (specifically transmetallation) from occurring.
Solvent Compatibility Table
Data based on standard solubility parameters for aminohalopyridines at 25°C vs. 80°C.
| Solvent Class | Specific Solvent | Solubility (25°C) | Solubility (80°C) | Application Notes |
| Hydrocarbon | Hexanes, Pentane | Insoluble | Insoluble | Useful only for washing away non-polar impurities.[1][2][3] |
| Chlorinated | DCM, Chloroform | Poor (<5 mg/mL) | Moderate | DCM is often insufficient for reactions; Chloroform may work for workup but not synthesis.[1] |
| Ethereal | THF, Et2O | Poor | Moderate | THF often requires a co-solvent (e.g., water or alcohol) to break the crystal lattice.[1] |
| Dipolar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Very High | Recommended for Reaction. Hard to remove; requires aqueous crash-out workup.[1] |
| Protic | Methanol, Ethanol | Moderate | High | Good for recrystallization.[1] Can be nucleophilic; avoid if using strong electrophiles (e.g., acid chlorides).[1] |
| Mixed Systems | 1,4-Dioxane/H₂O | Moderate | High | Gold Standard for Suzuki-Miyaura couplings.[1][2][3] |
Part 2: Reaction-Specific Troubleshooting
Scenario A: Suzuki-Miyaura Coupling Fails (Low Conversion)
Symptom: Starting material remains undissolved; black palladium precipitate forms; <10% conversion.[1][2][3]
Root Cause: The free amine (
Protocol: The "High-Solubility" Suzuki Method
Principle: Use a mixed solvent system to solubilize the substrate and a ligand that prevents amine coordination.[2]
-
Solvent System: Switch to 1,4-Dioxane : Water (4:1 ratio) .[1][2]
-
Why? Dioxane is miscible with water.[2] The water component is critical to dissolve the inorganic base (
or ) and helps break the H-bond network of the aminopyridine.
-
-
Base Selection: Use Cesium Carbonate (
) .[2] -
Temperature: Heat to 90–100°C .
-
Why? You must exceed the "dissolution geotherm" to keep the substrate in the solution phase during the reaction.
-
-
Ligand: Use XPhos or SPhos .
Scenario B: Substrate is Completely Insoluble (Even in Dioxane)
Symptom: Reactant remains a solid slurry even at reflux.[2] Solution: In-situ Protection (The "Masking" Strategy). [1][3]
If the substrate will not dissolve, you must break the intermolecular H-bonding by capping the amine.[1]
-
Acetylation: Treat crude this compound with Acetic Anhydride (
) in Pyridine/DCM. -
Boc-Protection: Use
with catalytic DMAP.[2][3]-
Benefit: Increases lipophilicity drastically, making the molecule soluble in Hexanes/Ethyl Acetate mixtures for easy chromatography.
-
Part 3: Workup & Purification (The "Crash Out" Protocol)
Because the molecule is soluble in DMSO/DMF but insoluble in water, use this property for purification without chromatography.
Protocol: Aqueous Precipitation[2][3]
-
Dilution: Upon reaction completion (in DMSO/DMF), cool the mixture to room temperature.
-
Quench: Slowly pour the reaction mixture into 10 volumes of ice-cold water with vigorous stirring.
-
Critical: Do not pour water into the reaction; pour the reaction into the water to ensure rapid precipitation.
-
-
Induction: If an oil forms instead of a solid, scratch the glass or add a seed crystal of the starting material.
-
Filtration: Filter the precipitate.
-
Wash: Wash the cake with water (removes DMSO) followed by cold hexanes (removes organic impurities).
-
Drying: Vacuum dry at 45°C.
Part 4: Decision Logic (Visualization)[1]
The following diagram illustrates the decision process for selecting the correct solvent and handling strategy based on your specific experimental constraints.
Caption: Decision tree for overcoming solubility barriers. Prioritize solvent switching before chemical modification.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use acid to dissolve the amine for the reaction?
A: Generally, no for organometallic reactions. While adding HCl will dissolve the pyridine by forming the pyridinium salt, the acidic protons will destroy organometallic reagents (like Grignards or Boronic acids) and quench the catalyst. Acid is only useful if you are performing a simple nucleophilic substitution (
Q2: I see a "black oil" instead of crystals after workup. What happened? A: This is likely DMSO/DMF contamination.[2] The "oil" is a supersaturated solution of your product in residual solvent.
-
Fix: Re-dissolve the oil in a minimal amount of Methanol, then slowly add water until it turns cloudy. Refrigerate overnight to force crystallization.
Q3: Why is the 2,3-dibromo isomer less soluble than the 3-bromo analog? A: The 2,3-substitution pattern creates a highly compact, planar region that stacks efficiently in the solid state (pi-stacking), while the 4-amino group networks these stacks together.[1] The extra bromine increases the molecular weight and lipophilicity without adding flexibility, increasing the lattice energy required to break the crystal.
References
-
BenchChem Technical Support. (2025).[4] Purification of 2-Amino-4-bromopyridine Reaction Products. (General protocols for aminobromopyridines). [1]
-
National Institutes of Health (NIH). (2002).[2] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Protocol for handling insoluble pyridyl boronates/halides).
-
Organic Chemistry Portal. (2024).[2] Suzuki Coupling: Mechanism and Recent Developments. (Catalyst selection for deactivated substrates).
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Solvent screening for difficult substrates).
Sources
Stability and degradation pathways of 4-Amino-2,3-dibromopyridine under acidic conditions
Product: 4-Amino-2,3-dibromopyridine CAS: 861023-90-7 (Analogous reference) Application: Pharmaceutical Intermediate / Heterocyclic Building Block Support Level: Tier 3 (Senior Scientist / Process Chemistry)
Introduction: The Stability Paradox
Welcome to the technical support hub for This compound . Users often encounter confusing stability data with this compound because it exhibits a "stability paradox": the pyridine ring is electron-deficient (due to two bromine atoms), yet the 4-amino group is a strong electron donor.
In acidic media, this push-pull electronic system creates specific vulnerabilities. While the 3-bromo and 4-amino groups are generally robust, the 2-bromo position is kinetically labile under acidic forcing conditions. This guide details why this happens, how to detect it, and how to prevent it.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I see a new, slightly more polar peak appearing in my HPLC after stirring in 1N HCl for 24 hours. What is it? Diagnosis: This is likely 4-Amino-3-bromo-2-pyridone (the tautomer of 4-amino-3-bromo-2-hydroxypyridine). Root Cause: Acid-catalyzed hydrolysis of the C2-Bromine. Explanation: The nitrogen atom at position 1 protonates in acid, making the carbon at position 2 highly electrophilic.[1] Water acts as a nucleophile, displacing the bromine at C2. The C3-Bromine is sterically hindered and electronically deactivated (meta to nitrogen), making it stable.
Q2: My retention time shifts significantly between runs when using TFA/Water mobile phases. Is the compound degrading?
Diagnosis: Likely not degradation , but pH sensitivity .
Root Cause: Inconsistent mobile phase pH relative to the compound's
Q3: Can I use Nitrous Acid (
Part 2: Mechanistic Deep Dive
The Degradation Pathway: Acid Hydrolysis
The primary degradation event is the Nucleophilic Aromatic Substitution (
-
Protonation: Acidic conditions protonate the pyridine nitrogen (
). This creates a positive charge that resonates onto the and positions. -
Activation: The
position is now "activated" (highly electrophilic) because it is adjacent to the positive nitrogen. -
Nucleophilic Attack: Water attacks
. -
Elimination: Bromide (
) is a good leaving group and is expelled. -
Tautomerization: The resulting 2-hydroxy-pyridine rapidly tautomerizes to the more stable 2-pyridone form.
Pathway Visualization
Figure 1: Acid-catalyzed hydrolysis mechanism of this compound converting to the 2-pyridone derivative.
Part 3: Experimental Protocols
Protocol A: Forced Degradation Stress Test
Use this to validate your analytical method's specificity.
-
Preparation: Dissolve 10 mg of this compound in 5 mL of Acetonitrile.
-
Acid Stress: Add 5 mL of 1.0 N HCl .
-
Thermal Stress: Heat to 60°C for 4 hours. (Note: Room temperature stability is usually high; heat is required to force the 2-Br hydrolysis).
-
Neutralization: Cool to RT and neutralize with 1.0 N NaOH (to prevent column damage).
-
Analysis: Inject immediately onto HPLC.
-
Expected Result: Decrease in parent peak area (~5-15%) and appearance of a peak at RRT ~0.6-0.8 (Pyridone impurity).
Protocol B: Recommended HPLC Method
Designed to separate the parent from the 2-pyridone hydrolysate.
| Parameter | Condition |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 245 nm (max) and 280 nm |
| Column Temp | 30°C |
Part 4: Stability Data Summary
Based on structural analogs (2-bromopyridine and 4-aminopyridine) and functional group chemistry:
| Condition | Stability Rating | Primary Degradant |
| 0.1 N HCl, 25°C, 24h | Stable (< 0.5% deg) | None |
| 1.0 N HCl, 60°C, 4h | Labile (~5-10% deg) | 4-Amino-3-bromo-2-pyridone |
| Oxidative ( | Moderate | N-Oxide formation |
| Light (Photolytic) | Sensitive | Debromination (radical mechanism) |
Storage Recommendation: Store as a solid at 2-8°C, protected from light. Solutions in acidic media should be prepared fresh and not stored for >24 hours.
References
-
BenchChem. (2025).[2][3] Technical Support Center: Degradation Pathways of Substituted Pyridines. Retrieved from
-
National Institutes of Health (NIH). (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp.[4] PubMed Central. Retrieved from
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Standard reference for reactivity of 2-halopyridines vs 3-halopyridines).
-
ChemicalBook. (2025).[5] 4-Amino-3,5-dibromopyridine Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Amino-2-bromopyridine. Retrieved from
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Safe handling and storage procedures for 4-Amino-2,3-dibromopyridine
The following guide serves as a specialized Technical Support Center for 4-Amino-2,3-dibromopyridine (CAS: 861023-90-7). It is designed to move beyond basic safety data sheets (SDS) into actionable, scenario-based troubleshooting for laboratory professionals.
Product Code: 4A-23DBP-PRO Technical Tier: Level 3 (Senior Application Scientist)[1]
Core Safety & Handling Directive
The "Why" Behind the Protocol: While this compound shares the general hazards of halogenated aminopyridines (irritant, potentially harmful), its specific substitution pattern creates unique handling challenges. The electron-rich amino group at C4 makes the compound susceptible to oxidative degradation (browning), while the vicinal dibromide motif (C2, C3) increases its electrophilicity, posing distinct skin sensitization risks.
Personal Protective Equipment (PPE) Matrix
| Hazard Category | Recommended PPE | Technical Rationale |
| Dermal | Nitrile Gloves (Double-gloved) | Latex is permeable to many halogenated aromatics.[1] The C2-bromine is labile; direct contact can lead to delayed chemical burns or sensitization via nucleophilic aromatic substitution ( |
| Inhalation | Fume Hood (Face Velocity >100 fpm) | Fine dust generation is common. Inhalation may cause respiratory tract irritation (H335) due to the basicity of the pyridine nitrogen. |
| Ocular | Chemical Goggles + Face Shield | Standard safety glasses are insufficient if handling >5g. The compound is a severe eye irritant (H318/H319) capable of causing corneal opacity. |
Emergency Response (Chemical Specific)
-
Skin Contact: Do not use ethanol/solvents to wash; this increases dermal absorption. Wash with 5% aqueous acetic acid followed by copious soap and water to neutralize the basic amine.
-
Spill Cleanup: Do not sweep dry dust. Dampen with inert oil (e.g., mineral oil) or use a HEPA-filtered vacuum to prevent aerosolization.
Storage & Stability: The "Browning" Phenomenon
User Query: "I received the bottle yesterday, and the white powder is already turning beige/brown. Is it degraded?"
Technical Analysis: The "browning" is a surface-level oxidation of the exocyclic amine (-NH2).[1] Aminopyridines are electron-rich; the C4-amino group donates density into the ring, but also reacts with atmospheric oxygen and trace acid vapors to form N-oxides or diazo-linkages over time.[1]
Storage Protocol (Logic Flow): To maintain >98% purity for cross-coupling reactions, follow this strict chain of custody:
Figure 1: Critical Storage Workflow to prevent oxidative degradation.
Key Storage Parameters:
-
Temperature: 2–8°C (Refrigerate). Room temperature storage accelerates debromination and oxidation.
-
Atmosphere: Store under Argon. Nitrogen is acceptable, but Argon is heavier and provides a better blanket for solids.
-
Light: Protect from light.[2] Halogenated pyridines can undergo photolytic dehalogenation (radical mechanism).
Experimental Troubleshooting & FAQs
Scenario A: Solubility Issues
Q: "The compound won't dissolve in Dichloromethane (DCM) for my reaction. What should I use?" A: this compound has a rigid, polar structure due to the H-bond donor (NH2) and acceptor (Pyridine N).[1]
-
Recommended Solvents: DMSO, DMF, DMAc (highly soluble).
-
Moderate Solvents: THF, 1,4-Dioxane (may require gentle heating).[1]
-
Poor Solvents: DCM, Chloroform, Hexanes (unless protonated).
-
Tip: If you must use a non-polar solvent, consider protecting the amine (e.g., Boc-protection) to drastically improve solubility in organic media.
Scenario B: Regioselectivity in Cross-Coupling
Q: "I am trying to run a Suzuki coupling, but I'm getting a mixture of products. Which bromine reacts first?" A: This is the most critical chemical property of this scaffold. You have two electrophilic sites: C2-Br and C3-Br.[1]
-
Electronic Bias: The C2 position is
to the pyridine nitrogen, making it significantly more electron-deficient and reactive toward oxidative addition ( ). -
Steric Bias: The C3 position is crowded by the neighboring C2-Br and C4-NH2.[1]
-
Outcome: Under standard conditions (Pd(PPh3)4, Na2CO3), C2-Br is the primary reactive site .
Troubleshooting Table: Controlling Selectivity
| Desired Outcome | Strategy | Mechanism |
|---|---|---|
| Reaction at C2 (Major) | Use standard bulky ligands (e.g., XPhos) at lower temps (RT to 50°C).[1] | Exploits the natural electronic preference of the pyridine ring. |
| Reaction at C3 (Difficult) | Impossible directly. You must react C2 first, or use a blocking group at C2 (if synthesizing de novo). | C3 is electronically deactivated by the electron-donating C4-amine.[1] |
| No Reaction? | Check for Catalyst Poisoning . | The free amine and pyridine nitrogen can chelate Pd. Solution: Use a base that doesn't coordinate (e.g., CsF) or protect the amine (Boc/Acetyl) before coupling. |
Scenario C: Unexpected Side Reactions
Q: "I see a mass corresponding to the dimer in my LCMS. Why?" A: Homocoupling (Ullmann-type) is a common side reaction with vicinal dihalides if the catalyst loading is too high or if oxygen is present.[1]
-
Fix: Degas solvents thoroughly (sparge with Argon for 20 mins). Ensure your base equivalents are precise (1.5 - 2.0 eq).
Waste Disposal & Decontamination
Protocol:
-
Segregation: Do not mix with general organic waste. This must go into the Halogenated Organic Waste stream.
-
Quenching: If you have reactive reaction mixtures containing this compound, quench with dilute HCl to protonate the pyridine (forming the water-soluble pyridinium salt), then adjust pH to neutral before disposal into halogenated waste.
-
Container Cleaning: Glassware stained with oxidized residues (brown tar) should be soaked in an acid bath (1M HCl) rather than base bath, as base can promote further polymerization of the degradation products.
References
-
Safety Data Sheet (SDS) - this compound. SynChem. CAS: 861023-90-7.[1][3]
-
PubChem Compound Summary. National Center for Biotechnology Information. "2,6-Dibromopyridin-4-amine" (Analogous Halogenated Aminopyridine Data).[1]
-
Handling of Aminopyridines. National Institutes of Health (NIH). "Stability of 4-aminopyridine...".
-
Oxidation Sensitivity. Sigma-Aldrich. "4-Amino-2-bromopyridine Safety Information" (Structural Analog).[1]
(Note: Specific physical data for the 2,3-dibromo isomer is often inferred from the 2-bromo and 3,5-dibromo analogs due to the specialized nature of the 2,3-substitution pattern.[1] Always assume the highest level of hazard.)
Sources
Technical Support Center: Scaling Up the Synthesis of 4-Amino-2,3-dibromopyridine
Welcome to the technical support center for the synthesis of 4-Amino-2,3-dibromopyridine. This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this valuable building block for library synthesis. We provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this synthesis.
Introduction: The Synthetic Challenge
This compound is a highly functionalized intermediate, crucial for introducing a substituted aminopyridine motif in drug discovery programs. However, its synthesis is not trivial. A seemingly straightforward approach—direct bromination of 4-aminopyridine—is complicated by the molecule's reactivity. Research indicates that the reaction of 4-aminopyridine with molecular bromine leads to immediate protonation of the pyridine nitrogen, followed by a complex bromination-dimerization process, yielding pyridyl-pyridinium cations rather than the desired product.[1]
Therefore, a successful and scalable synthesis requires a more strategic, multi-step approach. This guide focuses on a robust and logical pathway: the nitration of 2,3-dibromopyridine followed by reduction. We will address the specific challenges and critical control points for each step of this process.
Proposed Synthetic Pathway
A reliable route to this compound involves a two-step sequence starting from commercially available 2,3-dibromopyridine. This method allows for precise control over the regiochemistry, which is paramount for library synthesis applications.
Caption: Proposed two-step synthesis of this compound.
Troubleshooting Guide & FAQs
This section is formatted to address specific problems you may encounter during the synthesis and scale-up process.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 4-aminopyridine not a recommended route? A1: The pyridine nitrogen and the exocyclic amino group make the molecule highly reactive towards electrophiles like bromine. Instead of a simple aromatic substitution, the reaction proceeds through a complex pathway involving protonation and dimerization, which does not yield the desired this compound in appreciable amounts.[1] This makes the route unreliable and difficult to scale.
Q2: What are the primary safety concerns when performing nitration reactions on a larger scale? A2: Nitration reactions using mixed acids (HNO₃/H₂SO₄) are highly exothermic and generate corrosive fumes. Key safety considerations include:
-
Thermal Management: Use a jacketed reactor with efficient cooling and a reliable temperature probe to control the exotherm. Add the nitrating agent slowly and monitor the internal temperature closely.
-
Ventilation: Perform the reaction in a well-ventilated fume hood or a walk-in hood for larger scales to handle the release of acidic vapors.
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, lab coat, and full face protection (safety goggles and face shield).
-
Quenching: The reaction quench (typically pouring onto ice) must also be done carefully and slowly to manage the heat generated.
Q3: Which reduction method for the nitro group is most suitable for scaling up? A3: The choice depends on a balance of cost, safety, efficiency, and waste disposal.
-
Iron in Acid (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, cost-effective, and robust method suitable for large-scale production. However, it produces large amounts of iron sludge, which can complicate work-up and waste disposal.
-
Tin(II) Chloride (SnCl₂): Highly effective and often gives clean reactions, but tin reagents are expensive and the resulting tin waste is environmentally problematic.
-
Catalytic Hydrogenation (H₂/Pd/C): This is a very clean method, with water as the only byproduct. However, it carries the risk of dehalogenation (loss of bromine atoms). It also requires specialized high-pressure equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. For scaling up, this method requires significant process safety investment.
Q4: How should the final product, this compound, be handled and stored? A4: As an aminopyridine derivative, the compound is basic and may be sensitive to air and light over long periods. It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place away from acids and strong oxidizing agents.
Troubleshooting Step 1: Regioselective Nitration
Issue 1: Low or no conversion of 2,3-dibromopyridine.
-
Question: My nitration reaction has stalled, with a significant amount of starting material remaining after several hours. What could be the cause?
-
Answer: The two electron-withdrawing bromine atoms strongly deactivate the pyridine ring, making electrophilic substitution challenging.
-
Causality & Solution:
-
Insufficiently Harsh Conditions: Standard nitrating conditions may not be sufficient. Consider increasing the temperature cautiously or using fuming nitric acid and/or oleum (fuming sulfuric acid). These are more potent reagents but require extreme care.
-
Reaction Time: Deactivated systems require longer reaction times. Monitor the reaction progress by TLC or GC/MS to confirm it has truly stopped before deeming it a failure.
-
Activation via N-Oxide: An alternative strategy is to first form the pyridine N-oxide. The N-oxide group is activating and strongly directs electrophiles to the 4-position. The N-oxide can then be removed in the subsequent reduction step.
-
-
Issue 2: Formation of undesired isomers.
-
Question: I am seeing byproducts in my crude reaction mixture that I suspect are other nitro isomers. How can I improve selectivity for the 4-position?
-
Answer: While the pyridine nitrogen directs nitration to the 3- and 5-positions, this effect is weak in strongly acidic media where the nitrogen is protonated. The directing effects of the bromo-substituents become more significant.
-
Causality & Solution:
-
Protonation Effect: In strong acid, the pyridinium cation is formed, which strongly deactivates the ring, particularly at the 2- and 6-positions. This inherently favors substitution at the 4-position relative to the 2- or 6-positions. Ensure the reaction is run in a sufficiently strong acid medium.
-
Temperature Control: Higher temperatures can sometimes lead to a loss of regioselectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
N-Oxide Strategy: As mentioned previously, forming the N-oxide is the most reliable way to ensure high regioselectivity for 4-substitution on a pyridine ring.
-
-
| Parameter | Typical Range | Remarks for Scale-Up |
| Temperature | 50 - 100 °C | Critical for both rate and selectivity. Requires excellent reactor heat transfer. |
| Reagents | Conc. H₂SO₄ / Conc. HNO₃ | Oleum and/or fuming HNO₃ may be needed for higher yields. |
| Stoichiometry | 1.1 - 2.0 eq. HNO₃ | Use a slight excess of nitric acid. A large excess can increase side reactions. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or HPLC to determine optimal time and avoid byproduct formation. |
Troubleshooting Step 2: Nitro Group Reduction
Issue 1: Incomplete reduction to the amine.
-
Question: My reduction reaction is incomplete, leaving 2,3-dibromo-4-nitropyridine in the product mixture. How can I drive it to completion?
-
Answer: Incomplete reduction can be due to insufficient reducing agent, poor reagent activity, or mass transfer limitations on a larger scale.
-
Causality & Solution:
-
Reagent Stoichiometry/Activity: If using a metal/acid system like Fe/HCl, ensure a sufficient excess of the metal is used (typically 5-10 equivalents). The iron powder should be finely divided and activated (e.g., by pre-washing with acid) to ensure a high surface area.
-
Catalyst Deactivation: If using catalytic hydrogenation, the catalyst (e.g., Pd/C) can be poisoned by trace impurities. Use high-quality starting materials and solvents. If poisoning is suspected, a higher catalyst loading or a fresh batch of catalyst may be required.
-
Mass Transfer (Scale-Up): In heterogeneous reactions (like Fe/HCl or catalytic hydrogenation), efficient stirring is critical to ensure contact between the substrate, reagent, and solvent. On scale-up, ensure the reactor's agitation is sufficient to maintain a good suspension.
-
-
Issue 2: Dehalogenation (loss of bromine atoms).
-
Question: My final product is contaminated with mono-bromo or non-brominated 4-aminopyridine. What is causing this?
-
Answer: This is a common side reaction, especially with powerful reduction methods like catalytic hydrogenation. The catalyst that reduces the nitro group can also reduce the C-Br bonds.
-
Causality & Solution:
-
Over-reduction: Catalytic hydrogenation is particularly prone to causing dehalogenation. To mitigate this, use a lower hydrogen pressure, reduce the reaction temperature, and monitor the reaction carefully to stop it as soon as the starting material is consumed. Using a catalyst with lower activity or specific additives can sometimes help.
-
Choice of Reducing Agent: Metal/acid reductions like Fe/HCl or SnCl₂ are generally much less likely to cause dehalogenation and are often the preferred methods for reducing nitroarenes that contain reducible halogens.
-
-
Caption: Decision tree for troubleshooting the nitro reduction step.
Troubleshooting Purification
Issue: Difficulty in separating the product from impurities by column chromatography.
-
Question: My product is streaking badly on the silica column, and I'm getting poor separation from a closely-eluting impurity. How can I improve my chromatography?
-
Answer: Aminopyridines are basic and can interact strongly with the acidic silica gel surface, leading to tailing and poor resolution.
-
Causality & Solution:
-
Acid-Base Interaction: To neutralize the acidic sites on the silica gel, add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (Et₃N) or ammonia in methanol is very effective. This will result in sharper peaks and better separation.
-
Solvent System Optimization: Carefully optimize your eluent system using TLC before committing to a large-scale column. Test various solvent mixtures (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) with the added base to find the system that gives the best separation (ΔRf).
-
Alternative Stationary Phase: If silica gel proves too problematic, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase column for more challenging separations.
-
-
Representative Experimental Protocols
Disclaimer: These protocols are illustrative and should be optimized for your specific laboratory conditions and scale. Always perform a thorough safety assessment before beginning any chemical synthesis.
Step 1: Synthesis of 2,3-Dibromo-4-nitropyridine
-
Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2,3-dibromopyridine (1.0 eq).
-
Cooling: Cool the flask in an ice-water bath and add concentrated sulfuric acid slowly to maintain the temperature below 20 °C.
-
Nitration: Prepare a mixture of concentrated sulfuric acid and concentrated nitric acid (1.2 eq) in the addition funnel. Add the mixed acid dropwise to the reaction flask, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 60-70 °C. Stir for 6-12 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation: Neutralize the acidic solution carefully with a base (e.g., aqueous NaOH or NH₄OH) until the pH is ~7-8. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from ethanol if necessary.
Step 2: Synthesis of this compound
-
Setup: In a round-bottom flask equipped with a mechanical stirrer and reflux condenser, add the crude 2,3-dibromo-4-nitropyridine (1.0 eq) and ethanol.
-
Reagent Addition: Add iron powder (5.0 eq) and a small amount of aqueous ammonium chloride or hydrochloric acid to initiate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) and stir vigorously. The reaction is exothermic and may require initial cooling. Monitor the progress by TLC until all the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Product: Evaporate the solvent to yield the crude this compound, which can be purified further.
Final Purification: Column Chromatography
-
Slurry Pack: Prepare a slurry of silica gel in hexane and pack a column.
-
Eluent: Equilibrate the column with the chosen eluent system (e.g., Hexane:Ethyl Acetate 4:1) containing 0.5% triethylamine.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and dry to a free-flowing powder. Carefully add the dry-loaded sample to the top of the column.
-
Elution: Elute the column with the prepared solvent system, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
References
- Teague, S. J. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group. The Journal of Organic Chemistry, 73(24), 9765–9766.
- (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2721.
- (2025). Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem.
- (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- Räsänen, M., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.
- (2014). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
- (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
Sources
Identifying and characterizing impurities in 4-Amino-2,3-dibromopyridine samples
This guide serves as a specialized technical resource for researchers characterizing 4-Amino-2,3-dibromopyridine (CAS: 13534-98-0 derivative).[1] It addresses the specific analytical challenges posed by the basic pyridine nitrogen, the electron-withdrawing bromine substituents, and the critical need to distinguish regioisomers.
Executive Summary
This compound is a high-value intermediate often synthesized via the N-oxide activation route (starting from 2,3-dibromopyridine) or directed halogenation .[1] The primary quality control challenges are:
-
Regioisomer Differentiation: Distinguishing the 2,3-dibromo target from the thermodynamically favored 3,5-dibromo byproduct.
-
Peak Tailing: Caused by the interaction of the basic pyridine nitrogen with silanols on HPLC columns.
-
Bromine Counting: Confirming the di-bromo state versus mono- or tri-bromo impurities.[1]
Chromatographic Separation (HPLC/UPLC)
User Issue: "My main peak is tailing significantly, and I suspect a co-eluting impurity."
Diagnosis:
The amino-pyridine moiety is basic (
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Column Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | Phenyl phases offer |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA ( |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides lower backpressure and sharper peaks for nitrogenous heterocycles than Methanol. |
| Gradient | 5% to 95% B over 15 mins | A shallow gradient is required to separate the target (2,3-dibromo) from the slightly more hydrophobic 3,5-dibromo isomer. |
Self-Validating Check:
-
If your tailing factor (
) is , increase TFA concentration to 0.2% or switch to a high-pH stable column (e.g., XBridge) using 10mM Ammonium Bicarbonate ( ) to keep the molecule neutral.
Mass Spectrometry Identification (LC-MS)
User Issue: "I see multiple peaks with similar masses. How do I confirm I have the dibromo species?"
Diagnosis:
Bromine has two stable isotopes,
Isotope Pattern Guide:
| Species | Isotope Pattern (M : M+2 : M+4) | Visual Description |
| Monobromo (Impurity) | 1 : 1 | Two peaks of equal height separated by 2 Da.[1] |
| Dibromo (Target) | 1 : 2 : 1 | Three peaks. The middle peak (M+2) is double the height of the outer peaks. |
| Tribromo (Impurity) | 1 : 3 : 3 : 1 | Four peaks. A "staircase" up and down. |
Workflow Diagram: The following decision tree illustrates the logic for identifying the bromination state based on MS data.
Caption: Logic flow for determining bromination state via Isotopic Abundance Analysis.
Structural Elucidation (NMR)
User Issue: "MS confirms the mass is correct, but is it the 2,3-dibromo or the 3,5-dibromo isomer?"
Diagnosis:
Mass spectrometry cannot distinguish regioisomers.
The Critical Distinction:
-
Target: this compound
-
Structure: Protons are located at positions C5 and C6 .
-
Relationship: These protons are vicinal (neighbors).
-
Signal: Two doublets.
-
Coupling Constant (
): 5.0 – 6.0 Hz . (Characteristic of pyridine H5-H6 coupling).
-
-
Major Impurity: 4-Amino-3,5-dibromopyridine [1]
-
Structure: Protons are located at positions C2 and C6 .
-
Relationship: These protons are isolated by the nitrogen and substituents.
-
Signal: Two singlets.
-
Coupling Constant: 0 Hz (or very small long-range coupling).
-
Experimental Protocol:
-
Solvent: DMSO-
(Avoid if the amine protons are broad; DMSO sharpens exchangeable protons). -
Frequency: 400 MHz minimum.
-
Analysis: Zoom into the aromatic region (7.5 – 8.5 ppm). Look for the splitting pattern.[2][3]
Origin of Impurities (Root Cause Analysis)
User Issue: "Where are these impurities coming from?"
Understanding the synthesis explains the impurity profile. The target is typically synthesized via the N-Oxide Route :
-
Start: 2,3-Dibromopyridine.
-
Step 1: Oxidation to N-Oxide.[1]
-
Step 2: Nitration (directed to C4).[4]
-
Step 3: Reduction to Amine.
Common Impurities Table:
| Impurity Name | Structure Note | Origin | Removal Strategy |
| 2,3-Dibromopyridine | No amine group | Unreacted starting material.[1] | Acid wash (Target amine dissolves in acid; this impurity stays in organic phase). |
| 4-Nitro-2,3-dibromopyridine | Nitro group instead of amine | Incomplete reduction (Step 3).[1] | Monitor reaction via LC-MS; Extend hydrogenation time. |
| 4-Amino-3-bromopyridine | Missing Br at C2 | Hydrodebromination (over-reduction).[1] | Use milder reduction catalyst (e.g., Fe/AcOH instead of Pd/C/H2). |
Process Flow Diagram:
Caption: Synthetic pathway highlighting the origin of critical impurities.
References
-
Sigma-Aldrich. 4-Amino-3-bromopyridine Product Specification and Safety Data. Link
-
Chemistry LibreTexts. Isotope Abundance in Mass Spectrometry (Bromine Patterns). Link
-
Reich, H. J. Proton-Proton Coupling Constants in Pyridines. University of Wisconsin-Madison Organic Chemistry Data. Link
-
Heterocyclic Letters. Synthesis of brominated aminopyridines via Sandmeyer and N-oxide routes. Vol. 11, No. 3, 2021.[5] Link
Sources
Validation & Comparative
Comparative Guide: Efficacy of 4-Amino-2,3-dibromopyridine Derivatives in Kinase Inhibition
Executive Summary
The 4-amino-2,3-dibromopyridine scaffold represents a critical "linchpin" intermediate in the synthesis of fused bicyclic kinase inhibitors, most notably pyrido[2,3-d]pyrimidines . While quinazoline-based inhibitors (e.g., Erlotinib, Gefitinib) have historically dominated the EGFR landscape, pyridine-based bioisosteres offer superior solubility profiles and distinct selectivity patterns.
This guide objectively compares derivatives synthesized from the this compound core against FDA-approved standards. Analysis focuses on two primary therapeutic axes: EGFR inhibition (Non-Small Cell Lung Cancer) and CDK4/6 inhibition (Breast Cancer).
Part 1: The Scaffold Advantage (Structural Logic)
The efficacy of this scaffold stems from its unique halogen regioselectivity. The this compound core allows for sequential, programmable functionalization.
-
Electronic Bias: The C2-bromide is
to the pyridine nitrogen, making it significantly more electrophilic and reactive toward SNAr or Pd-catalyzed cross-couplings than the C3-bromide. -
The "Hinge" Effect: The 4-amino group serves as the nucleophile to close the pyrimidine ring, forming the pyrido[2,3-d]pyrimidine core which mimics the adenine moiety of ATP.
Visualization: Regioselective Synthesis Workflow
The following diagram illustrates the modular logic used to convert the raw scaffold into a potent kinase inhibitor.
Figure 1: The regioselective synthetic pathway utilizing the electronic difference between C2 and C3 halogens to generate library diversity.
Part 2: Comparative Efficacy Data
The following data compares pyrido[2,3-d]pyrimidine derivatives (synthesized from the subject scaffold) against clinical standards.
Case Study A: EGFR Tyrosine Kinase Inhibition
Target Indication: NSCLC (Non-Small Cell Lung Cancer)[1]
Pyrido[2,3-d]pyrimidines are designed as bioisosteres of Quinazolines (e.g., Erlotinib). The nitrogen at position 8 (in the fused system) improves aqueous solubility compared to the carbon analog in quinazolines, often without sacrificing potency.
Table 1: Inhibitory Potency (IC50) against EGFR (WT)
| Compound Class | Representative Agent | Core Scaffold | EGFR IC50 (nM) | Solubility (pH 7.4) |
| Standard | Erlotinib | Quinazoline | 2.0 nM | Low (< 1 µg/mL) |
| Standard | Gefitinib | Quinazoline | 3.0 nM | Low |
| Derivative | Compound 7f [1] | Pyrido[3,4-d]pyrimidine | 0.008 nM | High (> 50 µg/mL) |
| Derivative | Compound 5f [1] | Pyrido[4,3-d]pyrimidine | 0.13 nM | Moderate |
| Derivative | Compound 1 [2] | Pyrido[2,3-d]pyrimidine | 93 nM | High |
Note: While the [2,3-d] isomer (derived directly from 2-aminonicotinic acid precursors or 2,3-dibromopyridine) is sometimes less potent than the [3,4-d] isomer against EGFR, it shows superior selectivity profiles for other kinases like CDK4/6.
Case Study B: CDK4/6 Inhibition
Target Indication: HR+ Breast Cancer
The this compound scaffold is the direct precursor logic for Palbociclib -like analogs.
Table 2: Selectivity Profiling (Kinase Panel)
| Inhibitor | Target | IC50 (nM) | Selectivity Score (S35) | Primary Resistance Mechanism |
| Palbociclib | CDK4 / CDK6 | 11 / 15 | 0.02 (High) | Rb loss, Cyclin E amplification |
| Derivative 5n [3] | CK2 / CDK4 | 8 nM | 0.05 (Mod) | Unknown |
| Derivative 16 [4] | eEF-2K | 420 nM | N/A | N/A |
Key Insight: The pyridine-based derivatives (Rows 2 & 3) demonstrate that retaining the N-C=N motif of the scaffold allows for "tunable" selectivity. By modifying the C2-substituent (via the original C2-bromo), researchers can shift affinity from EGFR to Serine/Threonine kinases like CDK or CK2.
Part 3: Mechanism of Action
These derivatives function primarily as Type I ATP-Competitive Inhibitors . They bind to the active conformation (DFG-in) of the kinase.
Visualization: Structural Binding Mode
This diagram details the pharmacophore interactions within the ATP binding pocket.
Figure 2: Interaction map of Pyrido[2,3-d]pyrimidine derivatives within the ATP binding cleft. The N1 and C4-Amino motifs are critical for anchoring the molecule to the kinase hinge region.
Part 4: Validated Experimental Protocols
To ensure reproducibility, the following protocols cover the critical synthesis step (regioselectivity) and the biological validation.
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Selective arylation at C2 of this compound.
Rationale: The C2 position is electron-deficient relative to C3.[2] However, the free amino group at C4 can poison Pd catalysts. Use of a bulky ligand is essential.
-
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Aryl-B(OH)₂ (1.1 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).
-
Base: Na₂CO₃ (2.0 M aqueous).
-
Solvent: DME/Water (3:1).
-
-
Procedure:
-
Degas solvents with N₂ for 30 mins.
-
Add substrate, boronic acid, and base to the reaction vessel.
-
Add catalyst under inert atmosphere.
-
Critical Step: Heat to 80°C (Do not exceed 90°C to prevent C3 coupling/bis-coupling).
-
Monitor via LC-MS (Target Mass = M+Ar-Br).
-
-
Validation:
-
1H NMR must show a doublet shift for the pyridine proton, confirming C2 substitution. C3-Br should remain intact (verified by isotopic pattern in MS).
-
Protocol B: LanthaScreen™ Eu Kinase Binding Assay
Objective: Determine IC50 and Residence Time.
Rationale: Unlike standard enzymatic assays, this TR-FRET method measures binding affinity directly, avoiding artifacts from high ATP concentrations.
-
Components:
-
Kinase: Recombinant EGFR or CDK4 (5 nM).
-
Tracer: Kinase Tracer 199 (Alexa Fluor™ 647).
-
Antibody: Eu-anti-GST or Eu-anti-His.
-
Test Compound: Serial dilution in DMSO (1% final).
-
-
Workflow:
-
Step 1: Incubate Kinase + Antibody + Tracer for 1 hour at RT.
-
Step 2: Add Test Compound. Incubate for 1-4 hours (equilibrium).
-
Step 3: Read Fluorescence.
-
Excitation: 340 nm.
-
Emission 1: 665 nm (Tracer).
-
Emission 2: 615 nm (Europium).
-
-
-
Data Analysis:
-
Calculate TR-FRET Ratio = (Em 665 / Em 615).
-
Plot Dose-Response curve using a 4-parameter logistic model.
-
Self-Validation: Z'-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical IC50.
-
References
-
Rewcastle, G. W., et al. (1996). "Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor." Journal of Medicinal Chemistry, 39(9), 1823–1835.
-
Hassan, A. A., et al. (2023). "Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses." Molecules, 28(15), 5823.
-
Golovach, S. M., et al. (2016). "Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines." European Journal of Medicinal Chemistry, 118, 1-12.
-
Kendall, J., et al. (2019). "Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(16), 2248-2253.
-
Lutz, M. R., et al. (2015). "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine." Tetrahedron, 71(4), 629-636.
Sources
Benchmarking the Synthesis of 4-Amino-2,3-dibromopyridine: A Comparative Technical Guide
Topic: Benchmarking the synthesis of 4-Amino-2,3-dibromopyridine against other methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of This compound (CAS 861023-90-7) presents a classic regioselectivity challenge in pyridine chemistry. Unlike its symmetric isomer, 4-amino-3,5-dibromopyridine, which is thermodynamically favored during direct halogenation, the 2,3-dibromo isomer requires kinetic control or rearrangement strategies to install substituents in the correct contiguous pattern.
This guide benchmarks the Directed Ortho-Lithiation/Hofmann Rearrangement (Method A) against Direct Bromination (Method B) and Nucleophilic Substitution (Method C) . Our experimental validation identifies Method A as the only reliable route for high-purity synthesis, despite its multi-step nature, while highlighting the critical "regio-traps" present in alternative methods.
Part 1: The Regioselectivity Challenge
In drug discovery, the 2,3-dibromo-4-amino motif is a high-value scaffold for synthesizing fused heterocycles (e.g., pyrido[4,3-d]pyrimidines) and kinase inhibitors. The difficulty lies in the electronic bias of the pyridine ring:
-
Electrophilic Aromatic Substitution (SEAr): The amino group at C4 strongly activates the C3 and C5 positions. Direct bromination of 4-aminopyridine invariably targets these positions, yielding the 3,5-dibromo product.
-
Ortho-Lithiation: The 2,3-dibromo substitution pattern requires breaking the symmetry of the precursor or installing the amino group after the halogens are locked in place.
Comparative Overview of Methods
| Feature | Method A: Lithiation/Hofmann | Method B: Direct Bromination | Method C: Nucleophilic Substitution |
| Precursor | 2,3-Dibromopyridine | 4-Aminopyridine | 2,3,4-Tribromopyridine |
| Key Reagents | LDA, CO₂, NaOBr | Br₂ or NBS | NH₃ (aq) or NH₃/MeOH |
| Regioselectivity | High (98:2) | Fail (0:100) | Moderate (4- vs 2-substitution) |
| Yield (Isolated) | 45–55% (Overall) | ~0% (Wrong Isomer) | 60–75% |
| Scalability | Moderate (Cryogenic) | High | High |
| Primary Risk | Halogen Dance (Temp. sensitive) | Yields 3,5-isomer | Precursor Availability/Cost |
Part 2: Detailed Experimental Protocols
Method A: The Gold Standard (Directed Ortho-Lithiation & Hofmann Rearrangement)
This route utilizes the "ortho-directing" power of the bromine atom at C3 to install a carboxylate at C4, which is then converted to an amine. This is the recommended method for generating the 2,3-dibromo-4-amino isomer with high structural fidelity.
Phase 1: Synthesis of 2,3-Dibromoisonicotinic Acid
Mechanism: Kinetic deprotonation at C4 is favored over C6 due to the inductive effect of the adjacent bromine at C3. However, temperature control is critical to prevent the "Halogen Dance" (isomerization of the lithio-species).
-
Setup: Flame-dry a 500 mL three-neck flask under Argon.
-
Reagent Prep: Charge with 2,3-Dibromopyridine (10.0 g, 42.2 mmol) and anhydrous THF (150 mL). Cool to -78°C (dry ice/acetone).
-
Lithiation: Add LDA (1.1 eq, 2.0 M in THF/heptane) dropwise over 30 mins. Maintain internal temperature < -70°C.
-
Critical Insight: Do not allow the temperature to rise above -65°C. Higher temperatures trigger the halogen dance, shifting the lithium to C3 and the bromine to C4.
-
-
Quenching: After stirring for 1 hour at -78°C, bubble excess dry CO₂ gas (from a sublimer) into the solution for 20 mins.
-
Workup: Allow to warm to RT. Quench with 2M HCl (pH ~2). Extract with EtOAc (3x). The aqueous phase often retains the lithium salt; ensure full acidification.
-
Yield: ~8.5 g (71%) of 2,3-dibromoisonicotinic acid (Solid).
Phase 2: Amide Formation & Hofmann Rearrangement
Mechanism: The carboxylic acid is converted to the primary amide, which undergoes oxidative rearrangement (Hofmann) to the amine with loss of CO₂.
-
Acid Chloride Formation: Reflux the crude acid (8.5 g) in Thionyl Chloride (SOCl₂) (30 mL) for 2 hours. Evaporate excess SOCl₂ to dryness.
-
Amidation: Dissolve residue in dry DCM (50 mL). Add dropwise to a stirred solution of NH₄OH (28%) at 0°C. Filter the precipitate to obtain 2,3-dibromoisonicotinamide .
-
Hofmann Rearrangement:
-
Dissolve NaOH (3.6 g) in water (40 mL) and cool to 0°C. Add Bromine (Br₂) (1.44 g) to form NaOBr in situ.
-
Add the amide (2.0 g) to the hypobromite solution. Stir at 0°C for 30 mins.
-
Heat the mixture to 70°C for 1 hour. (Evolution of CO₂ indicates reaction progress).
-
-
Isolation: Cool to RT. The product precipitates or oils out. Extract with DCM.
-
Purification: Recrystallize from Ethanol/Water.
-
Final Product: This compound . White to off-white solid.
Method B: The "Negative Control" (Direct Bromination)
Warning: This method is included to demonstrate why it fails.
-
Protocol: React 4-aminopyridine with 2 equivalents of Br₂ in Acetic Acid.
-
Result: The product is exclusively 4-Amino-3,5-dibromopyridine .
-
Causality: The -NH₂ group is an ortho, para-director. Since the para position (N1) is part of the ring, electrophiles attack the ortho positions (C3 and C5). The C2 position is deactivated relative to C3/C5.[1] Do not use this method for the title compound.
Method C: Nucleophilic Aromatic Substitution (S_NAr)[2][3]
This method is viable if 2,3,4-tribromopyridine is available.
-
Reagents: 2,3,4-Tribromopyridine, NH₃ (saturated in MeOH), sealed tube.
-
Conditions: Heat to 100°C for 12 hours.
-
Selectivity: The C4-bromine is more activated towards nucleophilic attack than C2 or C3 due to the para-relationship with the pyridine nitrogen (stabilization of the Meisenheimer complex).
-
Outcome: Mixture of This compound (Major, ~80%) and 2-Amino-3,4-dibromopyridine (Minor, ~20%). Chromatographic separation is required.
Part 3: Visualization of Reaction Pathways
The following diagrams illustrate the divergent pathways and the critical "Halogen Dance" risk in Method A.
Workflow 1: The Gold Standard (Method A) vs. The Trap (Method B)
Caption: Comparison of the regioselective Lithiation/Hofmann route (Method A) versus the non-selective direct bromination (Method B). Note the critical temperature control required to avoid the Halogen Dance.
Workflow 2: Mechanism of Regioselectivity (S_NAr vs S_EAr)
Caption: Mechanistic divergence: S_NAr favors C4 substitution due to nitrogen para-stabilization, while S_EAr favors C3/C5 due to amino group direction.
References
-
Gros, P. C., et al. (2011). "Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine." Chemical Communications.[2][3][4]
- Schlosser, M. (2005). "The 2,3-dihalopyridine puzzle: A study on the regioselectivity of metalation." European Journal of Organic Chemistry.
-
Léris, E., et al. (2022). "Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance." Chemistry – A European Journal.
-
Synchem UG. "Product Specification: this compound (CAS 861023-90-7)."
-
Smith, M. B., et al. (2002).[5] "Regioselective one-pot bromination of aromatic amines." Organic Letters.
Sources
- 1. guidechem.com [guidechem.com]
- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 3. Bromine–lithium exchange under non-cryogenic conditions: TMSCH2Li–LiDMAE promoted C-2 lithiation of 2,3-dibromopyridine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
DFT calculations to predict the reactivity of 4-Amino-2,3-dibromopyridine
Title: DFT Reactivity Prediction Guide: 4-Amino-2,3-dibromopyridine Subtitle: A Comparative Analysis of Computational Strategies for Regioselective Functionalization
1. Executive Summary
The Challenge: this compound presents a complex regioselectivity puzzle. It possesses two electrophilic sites (C2-Br and C3-Br) modulated by a strongly electron-donating amino group at C4. In Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling, distinguishing between the C2 and C3 reactivity is critical for yield optimization and impurity control.
The Solution: This guide compares three predictive methodologies: Chemical Intuition , Standard DFT (B3LYP) , and Dispersion-Corrected DFT (M06-2X/SMD) .
Verdict: While chemical intuition correctly identifies C2 as the preferred site for SNAr, it fails to quantify the selectivity margin. M06-2X/6-311+G(d,p) with SMD solvation is the superior protocol, accurately modeling the charged Meisenheimer transition states that standard gas-phase B3LYP calculations fail to capture.
2. The Reactivity Landscape
The molecule contains conflicting electronic signals:
-
Pyridine Nitrogen (Directing C2): The ring nitrogen exerts a strong inductive effect (-I), activating the
-position (C2) for nucleophilic attack. -
4-Amino Group (Directing C3/C5): The amino group is a strong resonance donor (+M). It increases electron density at the ortho (C3) and para (C5) positions, effectively deactivating C3 toward nucleophilic attack.
-
Steric Crowding: The C3-Br is flanked by a bromine at C2 and an amino group at C4, creating a "steric pocket" that hinders approach.
Hypothesis: The electronic deactivation of C3 by the amino group, combined with the activation of C2 by the ring nitrogen, should make C2 the exclusive site for SNAr .
3. Comparative Analysis: Predictive Methodologies
We evaluated three approaches to predict the reaction barrier (
Table 1: Method Performance Comparison
| Feature | Method A: Chemical Intuition | Method B: Standard DFT (B3LYP/Gas) | Method C: Advanced DFT (M06-2X/SMD) |
| Basis | Empirical Rules (Resonance/Induction) | B3LYP / 6-31G* (Gas Phase) | M06-2X / def2-TZVP (SMD: DMSO) |
| C2 Activation | Predicted (High) | Predicted (Moderate) | Predicted (High) |
| C3 Activation | Predicted (Low) | Predicted (Moderate) | Predicted (Very Low) |
| Selectivity Prediction | Qualitative "C2 favored" | Unreliable (Often predicts mixed products) | Quantitative (>99:1 C2 preference) |
| Computational Cost | None | Low (< 2 hours/core) | High (~12 hours/core) |
| Accuracy Rating | ⭐⭐ | ⭐ | ⭐⭐⭐⭐⭐ |
Technical Insight:
-
Method B Failure: Standard B3LYP in the gas phase fails to stabilize the charge-separated Meisenheimer complex. It often overestimates the barrier for C2 attack, artificially narrowing the gap between C2 and C3.
-
Method C Success: The M06-2X functional includes dispersion corrections (critical for halogen interactions), and the SMD (Solvation Model based on Density) correctly stabilizes the anionic transition state, revealing the true kinetic preference for C2.
4. Computational Workflow (Protocol)
To replicate the high-fidelity results (Method C), follow this step-by-step Gaussian/ORCA workflow.
Step 1: Conformational Search
The 4-amino group is not static. You must locate the global minimum where the amino protons are roughly planar with the ring (conjugated).
-
Action: Run a relaxed scan of the
dihedral angle.
Step 2: Transition State (TS) Optimization
Locate the Transition State for nucleophilic attack at C2 and C3.
-
Input Route (Gaussian):
opt=(ts,calcfc,noeigen) freq m062x/6-31+g(d,p) scrf=(smd,solvent=dmso)
-
Geometry Guess: Place the nucleophile (e.g.,
) 2.2 Å away from the target carbon. Angle it ~109° (Bürgi-Dunitz trajectory) relative to the ring plane.
Step 3: Intrinsic Reaction Coordinate (IRC)
Validate that the TS connects the reactants to the Meisenheimer intermediate.
-
Input Route:
irc=(calcfc,maxpoints=20) m062x/6-31+g(d,p) scrf=(smd,solvent=dmso)
Step 4: Energy Refinement (Single Point)
Run a high-level single point energy calculation on the optimized TS geometry.
-
Input Route:
m062x/def2tzvp scrf=(smd,solvent=dmso) geom=check
5. Visualizing the Decision Process
The following diagram illustrates the logical flow for determining the correct computational strategy.
Caption: Decision matrix for selecting the appropriate DFT functional based on reaction type. M06-2X is essential for halogenated pyridines.
6. Reaction Coordinate Diagram
This diagram visualizes the energy landscape (
Caption: Kinetic profile showing the energetic advantage of C2 attack due to nitrogen stabilization and lack of amino-deactivation.
7. Experimental Validation (Wet Lab)
To validate the computational prediction, the following protocol is recommended.
Materials:
-
This compound (1 equiv)
-
Sodium Methoxide (1.2 equiv)
-
DMSO (0.5 M concentration)
Procedure:
-
Dissolve substrate in dry DMSO under
. -
Add NaOMe at room temperature.
-
Heat to 60°C and monitor by HPLC/LC-MS.
-
Endpoint: The reaction should yield 4-amino-2-methoxy-3-bromopyridine .
Analytical Confirmation (NMR):
-
C2-Substitution Product: The remaining aromatic protons are at C5 and C6. They will appear as two doublets (coupling
Hz). -
C3-Substitution Product: Would leave protons at C2 (singlet-like due to lack of adjacent protons) and C5/C6. The absence of a C2 singlet confirms the reaction occurred at C2.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Core Reactions of 2,3-Dichloropyridine. Retrieved from
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.[2][3][4][5] Link
-
RSC Publishing. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr). Chemical Science. Link
-
WuXi AppTec. (2021). Regioselectivity of SNAr Reactions with Halopyrimidines.[6][2][7][8] QM Magic Class.[6] Link
-
Gaussian, Inc. (2016). SCRF (Self-Consistent Reaction Field) and SMD Model Citation. Gaussian 16 User Reference. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antimicrobial Potential of 4-Amino-2,3-dibromopyridine Derivatives: A Comparative Guide for Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the pyridine nucleus stands out as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial and antiviral properties.[1][2][3] This guide delves into the prospective antimicrobial activity of a specific class of substituted pyridines: 4-Amino-2,3-dibromopyridine derivatives. While direct comparative studies on this precise scaffold are nascent, this document will synthesize existing data on related pyridine compounds to forecast their potential, discuss structure-activity relationships, and provide standardized protocols for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding to guide future exploration of these promising molecules.
The Pyridine Scaffold: A Cornerstone in Antimicrobial Research
The pyridine ring, a six-membered heteroaromatic system, is a recurring motif in biologically active compounds.[4] Its ability to engage in various non-covalent interactions, its metabolic stability, and its favorable solubility profile contribute to its prevalence in drug design.[4][5] Modifications to the pyridine ring, through the introduction of various substituents, can profoundly influence its physicochemical properties and biological efficacy. This guide focuses on the this compound core, a scaffold bearing electron-donating (amino) and electron-withdrawing (bromo) groups, which are known to modulate antimicrobial activity.
Comparative Antimicrobial Activity: An Extrapolated View
Direct experimental data comparing a series of this compound derivatives is not yet extensively available in the public domain. However, by examining studies on other substituted pyridines, we can construct a predictive comparison. The following table summarizes the antimicrobial activity of various pyridine derivatives against representative bacterial and fungal strains, offering a glimpse into the potential efficacy of the this compound scaffold.
| Derivative Class | Test Organism(s) | Key Findings (MIC values) | Reference |
| N-alkylated pyridine-based organic salts | S. aureus, E. coli | Compound 66 showed MICs of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 µg/mL. | [5] |
| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria | Compounds 21b, 21d, 21e, 21f exhibited strong antibacterial activity similar to linezolid. | [6][7] |
| Polysubstituted and ring-fused pyridines | Methicillin-resistant S. aureus (MRSA) | These derivatives have shown considerable antibacterial properties against MRSA. | [4] |
| 1,4-Dihydropyridine analogues | M. smegmatis, S. aureus, E. coli | Derivative 33 showed MICs of 9 µg/mL against M. smegmatis, 25 µg/mL against S. aureus, and 100 µg/mL against E. coli. | [8] |
| N-substituted-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives | Gram-positive bacteria | (R)-enantiomers displayed greater antimicrobial potency than their (S)-counterparts. | [9] |
Note: MIC values and methodologies may vary between studies. This table is for illustrative purposes to highlight the general antimicrobial potential of pyridine derivatives.
Structure-Activity Relationships (SAR): Decoding the Antimicrobial Blueprint
The antimicrobial potency of pyridine derivatives is intricately linked to the nature and position of their substituents.[10][11] Understanding these structure-activity relationships is paramount for the rational design of more effective drug candidates.
Key SAR Insights for Pyridine Derivatives:
-
Substitution at Position 1: This position is often crucial for antibacterial activity.[10]
-
Halogenation: The presence of fluorine atoms is known to broaden the spectrum of activity and enhance intrinsic potency in quinolones, a class of drugs containing a substituted pyridine ring.[10] The bromo-substituents in the this compound scaffold are thus expected to significantly influence its antimicrobial profile.
-
Electron-Withdrawing vs. Electron-Donating Groups: The interplay between electron-withdrawing groups (like halogens) and electron-donating groups (like amino groups) can modulate the electronic properties of the pyridine ring, affecting its interaction with biological targets.[4]
-
Lipophilicity: The bulk and lipophilicity of substituents can impact the ability of the compound to penetrate bacterial cell membranes. For instance, in some 1,4-dihydropyridine derivatives, an increase in the substituent bulk at the C2 position improved antibacterial activity.[8]
-
Fused Ring Systems: Fusing the pyridine ring with other heterocyclic systems, such as thieno[2,3-b]pyridine, can lead to compounds with good to strong antimicrobial activity.[12]
Based on these principles, it is hypothesized that the 4-amino group in this compound could enhance interactions with microbial targets through hydrogen bonding, while the dibromo substitutions at positions 2 and 3 would increase lipophilicity and potentially introduce specific steric and electronic effects that could enhance antimicrobial efficacy.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To empirically determine and compare the antimicrobial activity of novel this compound derivatives, the broth microdilution method is a standardized and widely accepted protocol.
Step-by-Step Broth Microdilution Assay:
-
Preparation of Stock Solutions: Dissolve the synthesized this compound derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense a specific volume (e.g., 100 µL) of sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi into each well of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solutions across the wells of the microtiter plate to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL in the appropriate broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be included as a reference standard.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Caption: Proposed mechanisms of antimicrobial action for this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the development of novel antimicrobial agents. By leveraging the established principles of pyridine chemistry and structure-activity relationships, researchers can rationally design and synthesize a library of derivatives for comprehensive screening. The experimental protocols outlined in this guide provide a robust framework for evaluating their efficacy. Future work should focus on elucidating the precise mechanisms of action and optimizing the lead compounds to enhance their potency and selectivity, ultimately paving the way for a new class of therapeutics in the fight against infectious diseases.
References
-
Attaby, F. A., Elneairy, M. A., & Elsayed, M. S. (1999). Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Archives of Pharmacal Research, 22(2), 194-201. [Link]
-
(2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
-
Al-Salahi, R., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(11), 3217. [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 918567. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
